Onetine
描述
属性
IUPAC Name |
4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRLZFZBHZTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Rapamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide first discovered as an antifungal agent, has emerged as a pivotal tool in cell biology and a clinically significant therapeutic agent. Its profound effects on cellular processes stem from its highly specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. This technical guide provides a comprehensive overview of the molecular mechanism of action of Rapamycin, detailing its interaction with mTOR, the upstream and downstream signaling events, and the consequential cellular responses. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Introduction: The Discovery and Significance of Rapamycin
Rapamycin was originally isolated from the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially characterized by its potent antifungal properties, subsequent research revealed its remarkable immunosuppressive and anti-proliferative activities in mammalian cells.[1] This discovery spurred intense investigation into its mechanism of action, ultimately leading to the identification of its direct molecular target, the mechanistic Target of Rapamycin (mTOR). The clinical relevance of Rapamycin (also known as Sirolimus) and its analogs (rapalogs) is underscored by their use in preventing organ transplant rejection and in the treatment of certain cancers.[2]
The Molecular Mechanism of Rapamycin Action
The action of Rapamycin is initiated by its entry into the cell, where it forms a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12), an intracellular receptor.[1][3] This Rapamycin-FKBP12 complex then acts as the functional inhibitor of mTOR.
The Target: mTOR and its Complexes
mTOR is a highly conserved serine/threonine kinase that functions as a central node in integrating signals from various upstream stimuli, including growth factors, nutrients, energy levels, and stress, to regulate a multitude of cellular processes.[2][4] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which differ in their protein composition, substrate specificity, and sensitivity to Rapamycin.[1][2]
-
mTOR Complex 1 (mTORC1): This complex is acutely sensitive to Rapamycin. Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[1][4] Raptor is crucial for substrate recognition and recruitment to the complex.[5]
-
mTOR Complex 2 (mTORC2): Generally considered Rapamycin-insensitive, although prolonged exposure can inhibit its assembly and function in some cell types.[6][7] Its core components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8.[1][4]
Allosteric Inhibition of mTORC1
The Rapamycin-FKBP12 complex does not directly bind to the catalytic site of mTOR. Instead, it binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which is located adjacent to the kinase domain.[8] This binding is allosteric in nature and specifically inhibits mTORC1. The binding of the Rapamycin-FKBP12 complex to the FRB domain is thought to sterically hinder the interaction of mTORC1 with its substrates, thereby preventing their phosphorylation.[9]
Upstream Regulation of mTORC1 Signaling
The activity of mTORC1 is tightly regulated by a complex network of upstream signals that ensure cell growth and proliferation are coupled with favorable environmental conditions.
Growth Factors and the PI3K/AKT Pathway
Growth factors such as insulin and insulin-like growth factor 1 (IGF-1) are potent activators of mTORC1. This signaling cascade is primarily mediated through the phosphoinositide 3-kinase (PI3K)/AKT pathway.[10]
-
PI3K Activation: Binding of a growth factor to its receptor tyrosine kinase activates PI3K.
-
AKT Activation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B).
-
TSC Complex Inhibition: Activated AKT phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2. The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[7][11]
-
Rheb-mediated mTORC1 Activation: Inactivation of the TSC complex allows Rheb to accumulate in its GTP-bound (active) state. Rheb-GTP directly binds to and activates mTORC1.[5][12]
Amino Acid Sensing
The presence of amino acids, particularly leucine and arginine, is essential for mTORC1 activation.[10] This sensing mechanism is mediated by the Rag family of small GTPases (RagA/B and RagC/D) at the lysosomal surface. In the presence of amino acids, RagA/B is loaded with GTP, which promotes the translocation of mTORC1 to the lysosome, where it can be activated by Rheb.[10]
Downstream Effectors and Cellular Consequences of mTORC1 Inhibition by Rapamycin
The inhibition of mTORC1 by Rapamycin leads to a cascade of downstream events that collectively suppress cell growth, proliferation, and promote catabolic processes like autophagy.
Inhibition of Protein Synthesis
A primary function of mTORC1 is to promote protein synthesis. Rapamycin treatment effectively blocks this process by inhibiting the phosphorylation of two key downstream effectors:
-
S6 Kinase 1 (S6K1): mTORC1 phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates several targets, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs, particularly those encoding ribosomal proteins and translation elongation factors.[10]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[13] Inhibition of mTORC1 by Rapamycin leads to the dephosphorylation of 4E-BP1, which then binds to and sequesters eIF4E, thereby inhibiting protein synthesis.[12][13]
Induction of Autophagy
mTORC1 acts as a negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components. mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1/2, ATG13, FIP200), which is essential for the initiation of autophagy.[14] By inhibiting mTORC1, Rapamycin relieves this inhibition, leading to the activation of the ULK1 complex and the induction of autophagy.[15] A key marker for autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its phosphatidylethanolamine-conjugated form (LC3-II), which is recruited to autophagosome membranes.[16]
Quantitative Data on Rapamycin's Mechanism of Action
The following tables summarize key quantitative data related to the inhibitory effects of Rapamycin.
Table 1: IC50 Values of Rapamycin for mTORC1 Inhibition in Various Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| HEK293 | Endogenous mTOR activity | ~0.1 nM | [1] |
| T98G (Glioblastoma) | Cell viability | 2 nM | [1] |
| U87-MG (Glioblastoma) | Cell viability | 1 µM | [1] |
| MCF-7 (Breast Cancer) | S6K1 phosphorylation | 0.5 nM | [17] |
| MDA-MB-231 (Breast Cancer) | Cell viability (72h) | 7.39 ± 0.61 µM | [18] |
Table 2: Dose-Dependent Effects of Rapamycin on Downstream mTORC1 Targets
| Target Protein | Cell Type | Rapamycin Concentration | Effect | Reference |
| Phospho-S6K1 (Thr389) | Multiple cell types | 50 nM | Suppression after 1 hour | [19] |
| Phospho-4E-BP1 | MG63 (Osteosarcoma) | Dose-dependent decrease | Inhibition of phosphorylation | [12] |
| LC3-II Conversion | MG63 (Osteosarcoma) | Dose-dependent increase | Induction of autophagy | [12] |
| p62/SQSTM1 | MG63 (Osteosarcoma) | Dose-dependent decrease | Autophagic degradation | [12] |
| Phospho-S6 | Normal Rats | Dose-dependent inhibition | Inhibition 3-24 hours post-injection | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1.
-
Cell Culture and Lysis:
-
Culture HEK293T cells and stimulate with an appropriate agonist (e.g., insulin) to activate the mTORC1 pathway.
-
Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors).
-
-
Immunoprecipitation of mTORC1:
-
Incubate cell lysates with an antibody against a component of mTORC1 (e.g., anti-Raptor or anti-mTOR) for 1-2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another hour at 4°C to capture the immune complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 beads in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Add a recombinant substrate (e.g., GST-4E-BP1 or a peptide substrate) and ATP (with [γ-32P]ATP for radioactive detection or unlabeled ATP for western blot detection).
-
Incubate at 30°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by autoradiography or western blotting using a phospho-specific antibody.
-
Immunoprecipitation of mTORC1
This protocol is used to isolate the mTORC1 complex from cell lysates.
-
Cell Lysis:
-
Harvest cells and lyse in a buffer that preserves the integrity of the complex, such as a CHAPS-containing buffer.
-
-
Antibody Incubation:
-
Incubate the cleared cell lysate with a primary antibody specific for an mTORC1 component (e.g., mTOR or Raptor) for 1-4 hours or overnight at 4°C with gentle rotation.
-
-
Immunocomplex Capture:
-
Add Protein A/G-agarose or magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove unbound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins can then be analyzed by western blotting.
-
Western Blot Analysis of mTOR Pathway Activation
This technique is used to detect the total and phosphorylated levels of proteins in the mTOR signaling pathway.
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the total or phosphorylated form of the protein of interest (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software.
-
Autophagy Detection by LC3-II Conversion Assay
This assay monitors the induction of autophagy by detecting the conversion of LC3-I to LC3-II.
-
Cell Treatment:
-
Treat cells with Rapamycin or other autophagy-inducing agents. A positive control (e.g., starvation) and a negative control (untreated cells) should be included.
-
-
Protein Extraction:
-
Lyse the cells and collect the total protein.
-
-
Western Blotting:
-
Perform western blotting as described above using a primary antibody that recognizes both LC3-I and LC3-II.
-
-
Analysis:
-
LC3-I will appear as a band at approximately 16-18 kDa, while LC3-II will migrate faster, appearing as a band at approximately 14-16 kDa.
-
The ratio of LC3-II to LC3-I or to a loading control (e.g., actin) is used as an indicator of autophagy induction.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of Rapamycin.
Caption: Upstream regulation and downstream effects of mTORC1 signaling and its inhibition by Rapamycin.
Caption: A generalized experimental workflow for studying the effects of Rapamycin on mTORC1 signaling.
Conclusion
Rapamycin exerts its profound biological effects through a highly specific and potent mechanism of action centered on the allosteric inhibition of mTORC1. By forming a complex with FKBP12, Rapamycin effectively uncouples mTORC1 from its upstream activators and downstream effectors, leading to a coordinated cellular response that includes the suppression of protein synthesis and the induction of autophagy. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the continued development and application of Rapamycin and its analogs in a therapeutic context. This guide provides a foundational resource for researchers and drug development professionals to further explore and exploit the intricate biology of the mTOR signaling pathway.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. graphviz.org [graphviz.org]
- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapamycin has paradoxical effects on S6 phosphorylation in rats with and without seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. bloodresearch.or.kr [bloodresearch.or.kr]
- 16. researchgate.net [researchgate.net]
- 17. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Rapamycin Signaling Pathway: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, cellular energy levels, and stress, to orchestrate appropriate cellular responses.[3][4] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurological diseases, making it a critical target for therapeutic intervention.[3][5] This in-depth technical guide provides a detailed overview of the rapamycin signaling pathway, its core components, and its key downstream targets, supplemented with experimental protocols and quantitative data to aid researchers in their exploration of this pivotal cellular network.
Core Components: The mTORC1 and mTORC2 Complexes
mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][6] These complexes are differentiated by their unique protein components, which dictate their upstream regulation, substrate specificity, and sensitivity to the allosteric inhibitor rapamycin.
-
mTORC1: This complex is acutely sensitive to rapamycin and plays a primary role in promoting anabolic processes.[7][8] Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with Sec13 protein 8 (mLST8).[6] mTORC1 is activated by growth factors, amino acids, and high cellular energy levels, and its primary function is to stimulate protein synthesis, lipid biogenesis, and suppress autophagy.[5][9]
-
mTORC2: In contrast to mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[6][10] Its key components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mammalian stress-activated protein kinase interacting protein (mSIN1), and mLST8.[6] mTORC2 is primarily activated by growth factors and is crucial for cell survival, cytoskeletal organization, and the activation of several AGC kinases, including Akt.[2][11]
The Signaling Cascade: Upstream Regulation and Downstream Effectors
The intricate regulation of mTORC1 and mTORC2 involves a complex interplay of signaling pathways that respond to diverse environmental cues.
Upstream Regulation of mTORC1
The activation of mTORC1 is a multi-step process that integrates signals from various sources:
-
Growth Factors (Insulin/IGF-1): Growth factor signaling activates the phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][12] Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[5][12] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[5][13] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, directly binding to and activating mTORC1.[5][12]
-
Amino Acids: The presence of amino acids, particularly leucine and arginine, is essential for mTORC1 activation.[3][12] Amino acid sufficiency is sensed by multiple mechanisms, including the Rag GTPases, which facilitate the translocation of mTORC1 to the lysosomal surface where its activator, Rheb, resides.[4][12]
-
Cellular Energy Status: The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[3] Under low energy conditions (high AMP/ATP ratio), AMPK is activated and inhibits mTORC1 both directly, by phosphorylating Raptor, and indirectly, by activating the TSC complex.[12]
dot
Caption: Upstream regulation of the mTORC1 signaling pathway.
Downstream Targets of mTORC1
Activated mTORC1 phosphorylates a multitude of downstream effectors to regulate key cellular processes:
-
Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating two key targets:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to its activation, which in turn phosphorylates several substrates that enhance mRNA translation initiation and elongation.[5][14]
-
eIF4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a critical step in cap-dependent translation initiation.[1][15]
-
-
Lipid and Nucleotide Synthesis: mTORC1 stimulates the synthesis of lipids and nucleotides by activating the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1) and promoting pyrimidine biosynthesis.[9]
-
Autophagy Inhibition: In nutrient-rich conditions, mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of the autophagic process.[16]
dot
Caption: Key downstream targets of the mTORC1 signaling pathway.
Upstream Regulation and Downstream Targets of mTORC2
The regulation and function of mTORC2 are less completely understood than those of mTORC1, but key aspects have been elucidated:
-
Upstream Regulation: mTORC2 is activated downstream of growth factor receptors, and its activity is dependent on PI3K.[1][12] The precise mechanisms of its activation are still under investigation but are thought to involve its association with ribosomes.[8]
-
Downstream Targets: mTORC2 phosphorylates and activates several members of the AGC kinase family, thereby regulating cell survival, metabolism, and cytoskeletal dynamics.[17][18] Key substrates include:
-
Akt: mTORC2 phosphorylates Akt at Serine 473, leading to its full activation.[11] Activated Akt then goes on to phosphorylate a wide range of substrates that promote cell survival and inhibit apoptosis.
-
Serum- and Glucocorticoid-inducible Kinase 1 (SGK1): mTORC2-mediated phosphorylation of SGK1 regulates ion transport and cell survival.[2][11]
-
Protein Kinase C α (PKCα): Phosphorylation by mTORC2 activates PKCα, which is involved in regulating the actin cytoskeleton.[2][11]
-
dot
Caption: The mTORC2 signaling pathway and its primary downstream effectors.
Quantitative Data on the Rapamycin Signaling Pathway
The following tables summarize key quantitative data related to the mTOR signaling pathway, providing a valuable resource for experimental design and data interpretation.
Table 1: Inhibitory Activity of Selected Compounds on mTOR and Related Kinases
| Compound | Target(s) | IC50 (nM) | Cell-based Assay (Effective Concentration) | Reference |
| Rapamycin | mTORC1 | ~1 (in complex with FKBP12) | 1-100 nM (cell type dependent) | [10][19] |
| DS-7423 | PI3Kα, mTOR | PI3Kα: 19, mTOR: 66 | Suppression of p-Akt and p-S6RP at 10-100 nM | [20] |
| PI-103 | mTOR, PI3K | mTOR: 20, PI3Kα: 8 | Varies by cell line | [21] |
| BEZ235 | mTOR, PI3K | mTOR: 4, PI3Kα: 7 | Varies by cell line | [21] |
Table 2: Steady-State Kinetic Parameters of mTORC1
| Substrate | Km | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ATP | 12 ± 2 µM | 0.045 ± 0.001 | 3.8 x 10^3 | [21] |
| 4E-BP1 (recombinant) | 1.8 ± 0.2 µM | 0.009 ± 0.0002 | 5.0 x 10^3 | [21] |
| GST-S6K1 (fragment) | Not determined | Not determined | Not determined | [22] |
| Peptide (encompassing S6K1 Thr389) | 100-250 µM | Not determined | Not determined | [23] |
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are essential for studying the complex mTOR signaling network. The following sections provide detailed methodologies for key experiments.
Western Blot Analysis of mTOR Pathway Activation
Western blotting is a fundamental technique to assess the activation state of the mTOR pathway by measuring the phosphorylation status of its key components.[19][24]
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Starve cells of serum for 16-24 hours to reduce basal mTOR activity.
-
Treat cells with inhibitors (e.g., rapamycin) or activators (e.g., growth factors) for the desired time.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[19]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19] For co-immunoprecipitation of mTOR complexes, a CHAPS-based lysis buffer is recommended.[22][25]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[19]
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[19]
-
Separate proteins by size on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a low percentage acrylamide gel or a gradient gel is recommended, and the gel should be run until the dye front reaches the bottom.[26]
5. Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-S6K1, S6K1, p-4E-BP1, 4E-BP1) overnight at 4°C.[27]
-
Wash the membrane three times with TBST.[19]
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.[19]
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
dot
Caption: A typical experimental workflow for Western blot analysis.
Immunoprecipitation of mTOR Complexes
Immunoprecipitation (IP) is used to isolate specific mTOR complexes (mTORC1 or mTORC2) to study their composition and activity.[22]
1. Cell Lysis:
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to a unique component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) for 1-3 hours at 4°C.[22][28]
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[27]
3. Washing:
-
Pellet the beads by centrifugation and wash them multiple times with CHAPS lysis buffer to remove non-specific binding proteins.[22]
4. Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the components of the isolated complex by Western blotting.
In Vitro Kinase Assay for mTORC1 and mTORC2
An in vitro kinase assay directly measures the enzymatic activity of immunoprecipitated mTOR complexes.[29][30]
1. Immunoprecipitation of mTOR Complexes:
-
Isolate mTORC1 or mTORC2 by immunoprecipitation as described above.
2. Kinase Reaction:
-
Wash the immunoprecipitated complex with a kinase assay buffer.[29][31]
-
Resuspend the beads in the kinase reaction buffer containing a purified substrate (e.g., recombinant 4E-BP1 or a peptide substrate for mTORC1; recombinant Akt for mTORC2) and ATP.[22][29] For mTORC1 assays, the addition of Rheb-GTP can enhance activity.[29]
-
Incubate the reaction at 30-37°C for a defined period (e.g., 20-60 minutes).[22][29]
3. Termination and Analysis:
-
Stop the reaction by adding SDS sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
This guide provides a foundational understanding of the rapamycin signaling pathway, equipping researchers with the necessary knowledge and protocols to investigate its role in health and disease. The complexity of mTOR signaling continues to be an active area of research, and the methodologies described herein will be invaluable for uncovering new regulatory mechanisms and therapeutic opportunities.
References
- 1. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer [mdpi.com]
- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of a metabolic gene regulatory network downstream of mTOR complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mTOR complex 2 signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Target of Rapamycin Complex 1 (mTORC1) and mTORC2 as Key Signaling Intermediates in Mesenchymal Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mTORC2 signaling network: targets and cross-talks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Steady-state kinetic and inhibition studies of the mammalian target of rapamycin (mTOR) kinase domain and mTOR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. researchgate.net [researchgate.net]
- 29. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 30. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 31. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
An In-depth Technical Guide on the Biological Function of mTORC1 and Rapamycin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders, making it a critical target for therapeutic intervention. Rapamycin, an allosteric inhibitor of mTORC1, has been instrumental in elucidating the functions of this complex and serves as a cornerstone for the development of mTOR-targeted therapies. This guide provides a comprehensive overview of the biological functions of mTORC1, the mechanism of action of Rapamycin, and detailed experimental protocols for studying this pivotal signaling pathway.
The Biological Function of mTORC1
mTORC1 is a multi-protein complex composed of the serine/threonine kinase mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and two inhibitory subunits, PRAS40 and DEPTOR.[1] As a master regulator of cellular processes, mTORC1 promotes anabolic pathways such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[2][3][4][5]
Upstream Regulation of mTORC1
The activity of mTORC1 is tightly controlled by a variety of upstream signals, ensuring that cell growth and proliferation are coupled with favorable environmental conditions.
-
Growth Factors: Signals from growth factors like insulin activate the PI3K-Akt pathway.[6] Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a GTPase-activating protein (GAP) for the small GTPase Rheb.[2] This leads to the accumulation of GTP-bound Rheb, a potent activator of mTORC1.
-
Nutrients: The presence of amino acids is sensed by the Rag GTPases, which recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[7]
-
Cellular Energy Status: The energy sensor AMP-activated protein kinase (AMPK) inhibits mTORC1 under low energy conditions by activating the TSC complex and by directly phosphorylating Raptor.[8]
Downstream Effectors and Cellular Processes
Once activated, mTORC1 phosphorylates a range of downstream substrates to orchestrate cell growth and metabolism.
-
Protein Synthesis: mTORC1 promotes protein synthesis primarily through the phosphorylation of two key effectors: p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][3][9] Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Phosphorylation of 4E-BP1 causes its dissociation from the cap-binding protein eIF4E, allowing for the initiation of cap-dependent translation.[2]
-
Lipid Synthesis: mTORC1 stimulates the synthesis of lipids by activating the transcription factor SREBP1.[10]
-
Autophagy: In nutrient-rich conditions, mTORC1 inhibits autophagy by phosphorylating and inactivating the ULK1 complex, a key initiator of the autophagic process.[11]
mTORC1 Signaling Pathway
References
- 1. Phosphoproteomic Profiling of In Vivo Signaling in Liver by the Mammalian Target of Rapamycin Complex 1 (mTORC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Phosphoproteomic Analysis Identifies the Adaptor Protein Grb10 as an mTORC1 Substrate that Negatively Regulates Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Rapamycin as an Autophagy Inducer
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of rapamycin as a potent and specific inducer of autophagy. It details the molecular mechanisms of action centered on the mTOR signaling pathway, presents quantitative data from key studies, and offers comprehensive experimental protocols for assessing rapamycin-induced autophagy. This guide is intended to serve as a technical resource for professionals in cellular biology research and therapeutic development.
Core Mechanism of Action: The mTOR Signaling Pathway
Rapamycin's primary mechanism for inducing autophagy is through the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]
Under nutrient-rich conditions, mTORC1 is active and promotes anabolic processes such as protein and lipid synthesis while actively suppressing autophagy.[2][4] It achieves this suppression by directly phosphorylating and inhibiting the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagy.[1][5][6] The ULK1 complex consists of the kinase ULK1 (or its homolog ULK2), ATG13, FIP200 (focal adhesion kinase family-interacting protein of 200 kD), and ATG101.[6][7]
Rapamycin exerts its effect by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4] This rapamycin-FKBP12 complex then directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of mTORC1.[4] This inhibition mimics a state of cellular starvation.[4]
The inhibition of mTORC1 by rapamycin prevents the inhibitory phosphorylation of ULK1 and ATG13.[5][8][9] This de-repression allows the ULK1 complex to become active, initiating the autophagy cascade. The active ULK1 complex then phosphorylates downstream components of the autophagy machinery, leading to the formation of the phagophore, the precursor to the double-membraned autophagosome.
Quantitative Data on Rapamycin-Induced Autophagy
The efficacy of rapamycin in inducing autophagy varies by cell type, concentration, and duration of treatment. The following table summarizes quantitative findings from various studies, primarily focusing on the modulation of key autophagy markers LC3-II and p62/SQSTM1.
| Cell Line/Model | Rapamycin Concentration | Treatment Duration | Key Quantitative Finding | Reference |
| Human Neuroblastoma (NB) Cells | 20 µM | 24 hours | Significant increase in Beclin-1 and LC3-II/LC3-I ratio; significant decrease in p62, mTOR, and p-mTOR levels. | [10][11] |
| HeLa Cells | 0.1, 1, 5 µM | 5 hours | Concentration-dependent induction of autophagy. | [12] |
| HeLa Cells | 1 µM | 2, 5, 7 hours | Time-dependent induction of autophagy. | [12] |
| Mouse Schwann Cells (SCs) | Not Specified | Not Specified | Dose- and time-dependent induction of autophagy and decrease in poly-ubiquitinated substrates. | [13] |
| MG63 Osteosarcoma Cells | Not Specified | Not Specified | Increased LC3-II and decreased p62 expression, indicating autophagy induction. | [14] |
| Primary B cells (human) | Not Specified | 22 hours | Increased autophagy, further enhanced by co-treatment with Bafilomycin A1. | [15] |
| Mouse Skeletal Muscle (in vivo) | Not Specified | 7 days | Detected an increase in autophagic flux. | [16] |
Detailed Experimental Protocols
Accurate assessment of autophagy is critical and requires robust methodologies. It is best practice to use multiple assays to confirm findings.[17]
Western Blotting for LC3 and p62 (Autophagic Flux Assay)
This is the most common method to biochemically monitor autophagy. It measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) and the degradation of the autophagy receptor p62/SQSTM1. An increase in the LC3-II/LC3-I ratio or total LC3-II levels, coupled with a decrease in p62, indicates an increase in autophagic activity.[10][18]
To measure autophagic flux—the entire process from autophagosome formation to lysosomal degradation—cells are treated with the autophagy inducer (rapamycin) in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or chloroquine (CQ).[16][19][20][21] These inhibitors block the final degradation step, causing LC3-II to accumulate within autolysosomes.[22][23] A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a higher rate of autophagic flux.[15]
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat cells with rapamycin (e.g., 100 nM - 1 µM) with or without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the desired time (e.g., 6-24 hours). Include vehicle-only and inhibitor-only controls.[18][24]
-
Cell Lysis: Rinse cells with ice-cold PBS. Lyse cells directly in 2X Laemmli sample buffer or RIPA buffer supplemented with protease inhibitors.[24] To ensure complete lysis, sonicate the samples briefly.
-
Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[18]
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[24]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62, rabbit anti-Actin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to a loading control (e.g., Actin or GAPDH).
Fluorescence Microscopy
Microscopy allows for the direct visualization of autophagosomes within cells.
A. LC3 Puncta Formation: Upon autophagy induction, diffuse cytosolic LC3 relocalizes to autophagosome membranes, appearing as distinct puncta when visualized with fluorescence microscopy.[17] This can be achieved by transfecting cells with a plasmid expressing GFP-LC3 or by immunofluorescence staining for endogenous LC3.
B. Tandem mCherry-EGFP-LC3 Assay: This powerful technique measures autophagic flux by distinguishing between autophagosomes and autolysosomes. The tandem reporter expresses LC3 fused to both a pH-sensitive fluorophore (EGFP) and a pH-stable fluorophore (mCherry).[25] In neutral-pH autophagosomes, both fluorophores are active, resulting in yellow puncta (merged green and red).[25][26] Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, leaving only the red mCherry signal.[25][26] An increase in red-only puncta indicates successful autophagic flux.
Protocol Outline:
-
Cell Transfection: Seed cells on glass coverslips and transfect with the mCherry-EGFP-LC3 plasmid. Allow 24-48 hours for expression.
-
Treatment: Treat cells with rapamycin or vehicle control for the desired duration.
-
Fixation and Staining: Fix cells with 4% paraformaldehyde. If desired, permeabilize and stain nuclei with DAPI.
-
Imaging: Acquire images using a confocal or fluorescence microscope with appropriate filters for EGFP, mCherry, and DAPI.
-
Analysis: Quantify the number of yellow (mCherry+EGFP+) and red-only (mCherry+EGFP-) puncta per cell. The ratio of red to yellow puncta can be used as a measure of autophagic flux.[26]
Transmission Electron Microscopy (TEM)
TEM is the gold standard for morphological identification of autophagic structures.[17] It provides unequivocal ultrastructural evidence of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[10] Immunogold labeling can be used to confirm the presence of specific markers like LC3 on these structures.[27][28]
Protocol Outline:
-
Cell Fixation: Fix cell pellets or tissue samples in a glutaraldehyde-based primary fixative.
-
Post-fixation and Staining: Post-fix in osmium tetroxide, followed by dehydration through an ethanol series. Stain with uranyl acetate.
-
Embedding and Sectioning: Embed the samples in resin. Cut ultrathin sections (70-90 nm) using an ultramicrotome.[29]
-
Imaging: Place sections on copper grids and image using a transmission electron microscope.[29]
-
Analysis: Identify and quantify the number and size of autophagosomes and autolysosomes per cell area.
Conclusion
Rapamycin is an invaluable tool for studying the fundamental processes of autophagy. Its specific mechanism of action—the inhibition of mTORC1—provides a direct and reliable method for inducing the autophagic pathway.[4][30] Understanding this mechanism is crucial for its application in both basic research and as a potential therapeutic agent for diseases associated with dysfunctional autophagy, such as neurodegenerative disorders, cancer, and aging.[1][31] The rigorous application of quantitative biochemical and imaging techniques, particularly those that measure autophagic flux, is essential for accurately interpreting the effects of rapamycin and other modulators of this critical cellular homeostatic process.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ULK1, Mammalian Target of Rapamycin, and Mitochondria: Linking Nutrient Availability and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin induces autophagy to alleviate acute kidney injury following cerebral ischemia and reperfusion via the mTORC1/ATG13/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 25. mdpi.com [mdpi.com]
- 26. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. Estimating the size and number of autophagic bodies by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Rapamycin causes upregulation of autophagy and impairs islets function both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Rapamycin in Aging Research: A Technical Guide
Introduction
Rapamycin, a macrolide compound discovered in the soil of Easter Island (Rapa Nui), has emerged as one of the most promising pharmacological agents in the field of geroscience.[1][2] Initially developed as an antifungal and later as an immunosuppressant for organ transplant recipients, its ability to extend lifespan in various model organisms has positioned it at the forefront of anti-aging research.[3][4][5] This technical guide provides an in-depth overview of rapamycin's mechanism of action, a summary of key experimental findings, detailed experimental protocols, and a discussion of its potential for translation to human anti-aging therapies.
The primary molecular target of rapamycin is the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, metabolism, and proliferation.[6][7] The mTOR signaling pathway integrates signals from nutrients, growth factors, and cellular energy status to control essential cellular processes.[7][8] Dysregulation of the mTOR pathway is associated with numerous age-related diseases, and its activity has been observed to increase in various tissues with age.[1][9] By inhibiting mTOR, rapamycin can mimic the effects of caloric restriction, a well-established intervention for promoting longevity.[1][9]
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its effects by inhibiting the mTOR protein, which exists in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[10][11] Rapamycin primarily targets mTORC1.[12] It achieves this by first forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing mTORC1 from interacting with its substrates.[13]
mTORC1 is a master regulator of cell growth and metabolism, responding to a variety of environmental cues such as nutrients (amino acids), energy levels (ATP), and growth factors (insulin, IGF-1).[14] Key downstream effects of mTORC1 inhibition by rapamycin include:
-
Inhibition of Protein Synthesis: mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase 1 (S6K1) and by phosphorylating and inactivating the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[13] Inhibition of mTORC1 by rapamycin leads to a reduction in global protein synthesis, a process that is energetically costly and can contribute to the accumulation of misfolded proteins with age.
-
Induction of Autophagy: mTORC1 negatively regulates autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[10][15] By inhibiting mTORC1, rapamycin promotes autophagy, which helps to maintain cellular homeostasis and remove cellular debris that accumulates during aging.[16]
-
Modulation of Cellular Senescence: Cellular senescence is a state of irreversible cell cycle arrest that is implicated in the aging process. The mTOR pathway is involved in promoting cellular senescence.[6][15] Rapamycin has been shown to reduce markers of senescence.[17]
While rapamycin acutely inhibits mTORC1, chronic administration can also lead to the inhibition of mTORC2 in some cell types.[11] mTORC2 is involved in regulating cell survival and metabolism, and its inhibition has been linked to some of the adverse metabolic side effects of rapamycin, such as insulin resistance.[1][11]
Quantitative Data on Lifespan Extension in Model Organisms
Numerous studies have demonstrated that rapamycin administration can significantly extend the lifespan of various model organisms, from yeast to mammals.[9] These findings provide robust preclinical evidence for rapamycin's anti-aging effects.
| Organism | Strain/Sex | Treatment Start Age | Rapamycin Dose | Median Lifespan Increase (%) | Maximum Lifespan Increase (%) | Reference |
| Mice | Genetically heterogeneous (UM-HET3) / Female | 600 days | 14 ppm in diet | 14% | - | [18] |
| Mice | Genetically heterogeneous (UM-HET3) / Male | 600 days | 14 ppm in diet | 9% | - | [18] |
| Mice | Middle-aged | Middle age | - | Up to 60% | - | [19] |
| Mice | Cancer-prone (HER-2/neu) | - | - | - | Extended | [14] |
| Mice | Elderly (24-month-old C57BL) | 24 months | 1.5 mg/kg/week IP | - | 100% survival over 12 weeks vs 57% in controls | [20] |
| Mice | C57BL/6J / Male | - | - | Extended | - | [21] |
| Mice | Middle-aged | 20 months | Low dose | ~50% | - | [22] |
| Mice | Middle-aged | 20 months | High dose (males only) | >50% | - | [22] |
| Fruit Flies | Drosophila melanogaster | - | - | Extended | - |
Human Clinical Trials and Evidence
The translation of rapamycin's longevity benefits from animal models to humans is an active area of research. While no large-scale clinical trials have definitively shown that rapamycin extends human lifespan, several studies have investigated its effects on age-related parameters.
| Study | Participants | Rapamycin Dose | Duration | Key Outcomes | Reference |
| PEARL Trial | 50-85 year olds | 5 mg/week or 10 mg/week | 48 weeks | - Improved lean mass in women.- Improved bone mineral content in men.- No serious adverse side effects. | [23][24][25] |
| Unnamed Trial | Elderly adults (65+) | Everolimus (rapalog) once-weekly | - | - Enhanced immune response to influenza vaccine by ~20%. | [19] |
| Unnamed Trial | Older adults | Low-dose mTOR inhibitors | - | - Stronger immune responses.- Fewer respiratory infections. | [26] |
| Unnamed Trial | Healthy older adults | - | - | - Reduction in senescent cell marker p21 in immune cells. | [17] |
It is important to note that the off-label use of rapamycin for anti-aging purposes is growing, but there is currently no standardized dosing regimen, and the long-term safety in this context is unknown.[26][27]
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for advancing research on rapamycin. Below are detailed methodologies for common administration routes in mice, a primary model organism in aging studies.
Protocol 1: Intraperitoneal (IP) Injection
This protocol is suitable for studies requiring precise dosing and is based on common laboratory practices.[13][28][29]
-
Materials:
-
Rapamycin powder
-
100% Ethanol or DMSO (for stock solution)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
-
Preparation of Rapamycin Solution (e.g., 1 mg/mL):
-
Prepare a concentrated stock solution of rapamycin (e.g., 50 mg/mL) by dissolving the powder in 100% ethanol or DMSO. Aliquot and store at -80°C.[29]
-
Prepare vehicle components: 10% PEG400 and 10% Tween 80 in sterile ddH₂O.[28][29]
-
To prepare the final working solution, mix equal volumes of the 10% PEG400 and 10% Tween 80 solutions.
-
Add the required volume of the concentrated rapamycin stock to the vehicle mixture. For example, to make 10 mL of a 1 mg/mL solution, add 200 µL of a 50 mg/mL stock to 9.8 mL of the vehicle.[29]
-
Vortex thoroughly to ensure complete mixing.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
Vehicle Control: Prepare a control solution using the same procedure but substituting the rapamycin stock with an equal volume of the solvent (ethanol or DMSO).
-
-
Administration:
Protocol 2: Oral Administration in Diet
This method is ideal for long-term studies, providing continuous drug exposure.[13]
-
Materials:
-
Microencapsulated rapamycin
-
Powdered or pelleted rodent chow
-
Food mixer
-
Control microcapsules (placebo)
-
-
Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the feed (e.g., 14 parts per million).
-
Use a food mixer to thoroughly blend the microencapsulated rapamycin with the rodent chow for homogenous distribution.
-
Prepare a control diet by mixing the chow with empty microcapsules.
-
-
Administration:
-
Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
-
Monitor food intake and body weight regularly to assess drug consumption and the general health of the animals.
-
Biomarkers of Rapamycin's Effects
Identifying and validating biomarkers is crucial for assessing the efficacy of rapamycin as an anti-aging intervention. Some key biomarkers include:
-
mTORC1 Inhibition: Phosphorylation levels of downstream targets like S6K1 and 4E-BP1 are direct indicators of mTORC1 activity.[1]
-
Autophagy: Increased levels of autophagy-related proteins (e.g., LC3-II) can indicate enhanced autophagic flux.[20]
-
Cellular Senescence: Reduction in the expression of senescence markers such as p16INK4a and p21, and decreased senescence-associated β-galactosidase staining.[17]
-
Klotho Protein: Rapamycin treatment has been shown to increase the expression of the anti-aging protein klotho, particularly in the kidney.[20]
-
Inflammatory Cytokines: Changes in the levels of pro-inflammatory cytokines like IL-6 and TNF-α.[20]
-
Metabolic Parameters: Monitoring of blood glucose, insulin, cholesterol, and triglyceride levels is important, given the potential metabolic side effects.[1][5]
Safety and Side Effects
Despite its promise, the use of rapamycin is associated with a range of potential side effects, primarily stemming from its immunosuppressive and metabolic actions.[30] Common side effects observed in transplant patients and in some anti-aging studies include:
-
Immunosuppression: Increased risk of infections.[30]
-
Metabolic Disturbances: Hyperglycemia, insulin resistance, hyperlipidemia (elevated cholesterol and triglycerides).[1][5][30]
-
Gastrointestinal Issues: Diarrhea and nausea.[30]
-
Dermatological Effects: Rash and acne.[30]
Research is ongoing to determine optimal dosing strategies (e.g., intermittent or low-dose regimens) that can maximize the healthspan benefits of rapamycin while minimizing adverse effects.[1][12][31]
Rapamycin remains a cornerstone of aging research, with compelling evidence from preclinical studies demonstrating its ability to extend lifespan and improve healthspan. Its mechanism of action, through the inhibition of the highly conserved mTOR pathway, provides a strong rationale for its anti-aging effects. Early human clinical trials have shown promising results in modulating aspects of immune function and body composition in older adults.
However, significant questions remain before rapamycin can be widely recommended as an anti-aging therapy for humans.[26] Future research must focus on:
-
Optimizing Dosing and Treatment Schedules: Determining the lowest effective dose and the optimal frequency (e.g., weekly, intermittent) to maximize benefits and minimize side effects.[32][33]
-
Long-Term Safety: Conducting large-scale, long-term clinical trials to fully understand the safety profile of rapamycin when used for longevity purposes in healthy individuals.[26]
-
Biomarker Development: Identifying reliable and non-invasive biomarkers to monitor the biological effects of rapamycin and predict individual responses.[1]
-
Combination Therapies: Exploring the potential of combining rapamycin with other geroprotective interventions to achieve synergistic effects.
The journey of rapamycin from a soil bacterium to a leading candidate for promoting healthy aging exemplifies the remarkable progress in geroscience. Continued rigorous research will be essential to unlock its full potential for improving human healthspan.
References
- 1. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Can Rapamycin Really Slow Down Aging? Here's What the Latest Research Says [verywellhealth.com]
- 4. livhealth.com [livhealth.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]
- 8. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. mTOR's role in ageing: protein synthesis or autophagy? | Aging [aging-us.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. gethealthspan.com [gethealthspan.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Signaling from Cellular Senescence to Organismal Aging [aginganddisease.org]
- 16. nomix.ai [nomix.ai]
- 17. New Oxford Study: Powerful Longevity Drug Rapamycin Targets Cell Senescence [nad.com]
- 18. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Does Rapamycin Work For Longevity? - Life Extension [lifeextension.com]
- 20. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - Rapamycin extends murine lifespan but has limited effects on aging [jci.org]
- 22. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Aging Supplement Rapamycin Slows Muscle and Bone Aging in First Long-Term Clinical Trial [nmn.com]
- 24. Low-Dose Rapamycin Improves Muscle Mass and Well-Being in Aging Adults | Aging [aging-us.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 27. antiagingnorthwest.com [antiagingnorthwest.com]
- 28. Rapamycin treatment in mice [bio-protocol.org]
- 29. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 30. Rapamycin, An Antiaging Drug - Longevity.Technology [longevity.technology]
- 31. Rapamycin Dosage Guide for Anti-Aging and Rejuvenation [getheally.com]
- 32. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. thesiliconreview.com [thesiliconreview.com]
The Immunomodulatory Landscape of Rapamycin: A Technical Guide to its Effects on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a macrolide originally identified for its antifungal properties, has emerged as a potent modulator of the immune system. Its primary molecular target, the mechanistic target of rapamycin (mTOR), is a central kinase that governs cell growth, proliferation, metabolism, and survival. By inhibiting mTOR, rapamycin exerts profound and diverse effects on the function of various immune cells, including T cells, B cells, dendritic cells, and macrophages. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying rapamycin's immunomodulatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: The mTOR Signaling Axis
Rapamycin's mechanism of action is centered on its inhibition of the mTOR protein kinase, which exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Rapamycin, upon binding to the immunophilin FKBP12, allosterically inhibits mTORC1, which is acutely sensitive to the drug.[3] While mTORC2 is considered relatively rapamycin-insensitive in the short term, prolonged treatment or higher doses can disrupt its assembly and function.[1][3] The differential sensitivity of these two complexes to rapamycin underlies the nuanced and often cell-type-specific effects of the drug on immune responses.[1]
mTORC1 and mTORC2 Signaling Pathways
The mTORC1 and mTORC2 complexes regulate distinct downstream signaling pathways that are critical for immune cell function. mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[1] In contrast, mTORC2 is primarily involved in cytoskeletal organization and cell survival.[1]
Effects of Rapamycin on T Cell Function
Rapamycin has profound effects on T cell activation, differentiation, and proliferation. It is widely recognized for its ability to suppress T cell responses, a key reason for its use as an immunosuppressant in organ transplantation.[4][5]
T Cell Activation and Proliferation
Rapamycin inhibits T cell proliferation primarily by blocking the IL-2 receptor signaling pathway, which is crucial for T cell cycle progression.[4] It can also promote a state of T cell anergy even in the presence of costimulatory signals.[6] In graft-versus-host disease (GVHD) models, rapamycin has been shown to mitigate the disease by decreasing T cell engraftment and differentiation and inhibiting CD8+ T cell activation.[7]
T Cell Differentiation
The impact of rapamycin on T cell differentiation is complex and context-dependent. By inhibiting mTORC1, rapamycin can favor the differentiation of regulatory T cells (Tregs) while suppressing the development of pro-inflammatory Th1 and Th17 cells.[8][9] This selective effect on T cell subsets contributes to its immunomodulatory properties. However, some studies suggest that rapamycin can also promote Th1 polarization under certain conditions.[8]
Quantitative Data on Rapamycin's Effect on T Cells
| Parameter | Cell Type | Treatment | Result | Reference |
| Proliferation | Human T Cells | Rapamycin (2.5 μM) | Inhibition of proliferation | [10] |
| Human T Cells | Temsirolimus (5 nM) | Inhibition of proliferation | [10] | |
| Human T Cells | Everolimus (10 nM) | Inhibition of proliferation | [10] | |
| CD8+ T Cell Activation | Human T Cells in GVHD model | Rapamycin | Decreased | [7] |
| Treg Proliferation | Human T Cells | Rapamycin | Increased | [7] |
| Th1 Polarization | CD4+ T Cells from GPA/MPA patients | Rapamycin | Tendency to suppress | [8] |
Experimental Protocol: T Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a method to assess the effect of rapamycin on T cell proliferation using BrdU incorporation.[10]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
Rapamycin stock solution (in DMSO)
-
BrdU labeling solution
-
Anti-BrdU antibody conjugated to a detectable enzyme
-
Substrate for the enzyme
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed T cells (2 x 10^5 cells/well) in a 96-well plate in complete RPMI medium.
-
Add serial dilutions of rapamycin or vehicle control (DMSO) to the wells.
-
Stimulate the cells with PHA or anti-CD3/CD28 antibodies.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
For the final 18 hours of incubation, add BrdU labeling solution to each well.
-
After incubation, fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the enzyme substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Effects of Rapamycin on B Cell Function
Rapamycin also significantly impacts B lymphocyte development and function. It can inhibit B cell proliferation and survival, particularly in response to B-cell activating factor (BAFF).[11][12]
B Cell Proliferation and Survival
Rapamycin has been shown to inhibit BAFF-stimulated B cell proliferation by inducing G1-phase cell cycle arrest.[11] This is achieved through the downregulation of key cell cycle proteins, including CDK2, CDK4, CDK6, cyclin A, cyclin D1, and cyclin E.[12] Furthermore, rapamycin can reduce B cell survival by downregulating anti-apoptotic proteins.[12]
Class Switch Recombination
The effect of rapamycin on class switch recombination (CSR) is notable. At very low concentrations (as low as 0.02 nM), rapamycin can reduce CSR, with complete inhibition observed at 0.4 nM.[13] This suggests a potent effect on B cell differentiation and antibody production.
Quantitative Data on Rapamycin's Effect on B Cells
| Parameter | Cell Type | Treatment | Result | Reference |
| Proliferation | Normal and Neoplastic B-lymphoid cells | Rapamycin | Inhibition of BAFF-stimulated proliferation | [11] |
| Cell Cycle Proteins (CDK2, CDK4, CDK6, Cyclins A, D1, E) | B-lymphoid cells | Rapamycin | Downregulation | [12] |
| Class Switch Recombination (CSR) | Murine B cells | Rapamycin (0.02 nM) | Reduced CSR | [13] |
| Murine B cells | Rapamycin (0.4 nM) | Complete inhibition of CSR | [13] |
Effects of Rapamycin on Dendritic Cell Function
Dendritic cells (DCs) are professional antigen-presenting cells that play a crucial role in initiating and shaping immune responses. Rapamycin can modulate DC function at various stages, from differentiation and maturation to antigen presentation.
DC Differentiation and Maturation
Rapamycin can impair the differentiation of monocytes into DCs.[14] When present during differentiation, rapamycin leads to decreased expression of MHC class I and II, as well as costimulatory molecules like CD80, CD86, and CD40.[14] It also affects the maturation of immature DCs (iDCs), with rapamycin-treated iDCs showing reduced upregulation of maturation markers in response to stimuli like LPS.[15][16]
Antigen Uptake and Presentation
A key function of DCs is antigen uptake, which is significantly impaired by rapamycin.[14] Rapamycin-treated DCs exhibit decreased expression of antigen uptake receptors and a marked reduction in both receptor-mediated endocytosis and phagocytosis.[14] Consequently, the ability of these DCs to stimulate allogeneic T cell responses is moderately impaired.[14]
Cytokine Production
Rapamycin alters the cytokine secretion profile of DCs. In immature DCs, rapamycin can reduce the LPS-induced production of IL-12 and IL-10.[15]
Quantitative Data on Rapamycin's Effect on Dendritic Cells
| Parameter | Cell Type | Treatment | Result | Reference |
| MHC Class II, CD86, CD40 Expression | Rat bone marrow-derived iDCs | Rapamycin (1 ng/ml) | Decreased expression during maturation | [15] |
| IL-12 and IL-10 Production | Rat bone marrow-derived iDCs | Rapamycin | Reduced LPS-induced production | [15] |
| Antigen Uptake | Human monocyte-derived DCs | Rapamycin (0.1-100 ng/mL) | Markedly impaired | [14] |
| Allogeneic T cell stimulation | Human monocyte-derived DCs | Rapamycin | Moderately impaired | [14] |
Effects of Rapamycin on Macrophage Function
Macrophages are versatile innate immune cells involved in phagocytosis, inflammation, and tissue repair. Rapamycin can influence their polarization and effector functions.
Macrophage Polarization
Rapamycin appears to skew macrophage polarization towards a pro-inflammatory M1 phenotype.[17] In vitro studies have shown that in the presence of rapamycin, M1 macrophages exhibit increased expression of CD86 and CCR7 and enhanced release of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[17] Conversely, it can induce apoptosis in M2 macrophages and reduce the expression of M2 markers like CD206 and CD209.[17]
Phagocytosis
The effect of rapamycin on phagocytosis can be context-dependent. Some studies report that mTOR inhibitors can impair phagocytosis and fluid endocytosis when present during macrophage differentiation.[18][19] However, another study in the context of glioblastoma showed that a combination of rapamycin and hydroxychloroquine increased the phagocytic ability of M0 and M2 macrophages.[20]
Quantitative Data on Rapamycin's Effect on Macrophages
| Parameter | Cell Type | Treatment | Result | Reference |
| M2 Macrophage Apoptosis | Human macrophages | Rapamycin (10 ng/ml) | Induced | [17] |
| M1 Marker (CD86, CCR7) Expression | Human M1 macrophages | Rapamycin (10 ng/ml) | Increased | [17] |
| M1 Cytokine (IL-6, TNF-α, IL-1β) Release | Human M1 macrophages | Rapamycin (10 ng/ml) | Increased | [17] |
| M2 Marker (CD206, CD209) Expression | Human M2 macrophages | Rapamycin (10 ng/ml) | Reduced | [17] |
| Phagocytosis | THP-1 cells (during differentiation) | Rapamycin | Significantly impaired | [18][19] |
Experimental Protocol: Macrophage Polarization and Phagocytosis Assay
This protocol provides a general framework for studying the effect of rapamycin on macrophage polarization and phagocytosis.
Materials:
-
Human peripheral blood monocytes or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
PMA (for THP-1 differentiation)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
Rapamycin stock solution (in DMSO)
-
Fluorescently labeled particles (e.g., FITC-dextran or fluorescent beads)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation and Polarization:
-
Differentiate monocytes or THP-1 cells into macrophages (e.g., with PMA for THP-1).
-
Polarize macrophages into M1 (with LPS and IFN-γ) or M2 (with IL-4) phenotypes in the presence or absence of rapamycin for 24-48 hours.
-
-
Phagocytosis Assay:
-
After polarization, incubate the macrophages with fluorescently labeled particles for a defined period (e.g., 1-2 hours).
-
Wash the cells to remove non-ingested particles.
-
Harvest the cells and analyze the uptake of fluorescent particles by flow cytometry.
-
-
Analysis of Polarization Markers:
-
Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers on the surface of polarized macrophages using flow cytometry with specific antibodies.
-
Conclusion and Future Directions
Rapamycin's intricate and multifaceted effects on the immune system underscore its potential as a versatile immunomodulatory agent. Its ability to selectively target mTORC1 allows for a nuanced regulation of immune cell function, with implications for a wide range of clinical applications, from preventing transplant rejection to treating autoimmune diseases and cancer.[21][22] The dose and timing of rapamycin administration are critical factors that can determine whether its effects are primarily immunosuppressive or immunostimulatory.[23]
Future research should continue to dissect the context-dependent roles of mTORC1 and mTORC2 in different immune cell subsets. A deeper understanding of the molecular crosstalk between mTOR signaling and other metabolic and signaling pathways will be crucial for the rational design of novel therapeutic strategies that harness the full potential of rapamycin and its analogs (rapalogs) for the treatment of immune-mediated diseases. The development of more specific mTOR inhibitors and combination therapies will likely pave the way for more effective and targeted immunomodulation with fewer off-target effects.
References
- 1. Control of B Lymphocyte Development and Functions by the mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Rapamycin-resistant effector T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mTOR Promotes Antiviral Humoral Immunity by Differentially Regulating CD4 Helper T Cell and B Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of the immunomodulatory effects of rapamycin on human T cells in graft-versus-host disease prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mTOR Signaling and the Tumor Microenvironment, Novus Biologicals [novusbio.com]
- 10. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapamycin impairs antigen uptake of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. ard.bmj.com [ard.bmj.com]
- 17. Rapamycin unbalances the polarization of human macrophages to M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic/mammalian target of rapamycin complex 1 (mTORC1) signaling is involved in phagocytosis activation during THP-1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic/mammalian target of rapamycin complex 1 (mTORC1) signaling is involved in phagocytosis activation during THP-1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lifespan.io [lifespan.io]
- 22. Rapamycin for longevity: opinion article - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Macrocyclic Immunosuppressant Rapamycin: A Technical Guide to its Origins and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sources, biosynthesis, and chemical synthesis of Rapamycin (also known as Sirolimus), a macrolide with potent immunosuppressive, anti-proliferative, and anti-aging properties. This document details the scientific journey from its discovery in the soil of Easter Island to the complex strategies employed in its total synthesis by leading chemists. Experimental protocols for its isolation and purification, along with a detailed map of its primary signaling target, the mTOR pathway, are also presented to serve as a valuable resource for the scientific community.
Natural Sources and Discovery
Rapamycin is a natural product originally isolated from the bacterium Streptomyces hygroscopicus. This microorganism was discovered in a soil sample collected in 1964 from Easter Island, known as Rapa Nui by its inhabitants, which gave the compound its name.[1][2][3][4] Initially investigated for its antifungal properties, Rapamycin's potent immunosuppressive and anti-proliferative activities were later uncovered, leading to its development as a crucial drug in organ transplantation to prevent rejection and in cancer therapy.[1][3]
Fermentation for Rapamycin Production
The production of Rapamycin is primarily achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation conditions is critical to maximize the yield of this secondary metabolite. Various factors, including the composition of the culture medium, pH, temperature, and aeration, have been studied to enhance production.
Table 1: Fermentation Parameters and Reported Rapamycin Yields
| Streptomyces hygroscopicus Strain | Fermentation Conditions | Key Medium Components | Reported Rapamycin Titer (mg/L) | Reference |
| MTCC 4003 | Shake flask, 300 rpm, 1 vvm aeration | Fructose, casein, (NH₄)₂SO₄ | 539 | [1] |
| MTCC 4003 | Bioreactor | Fructose, casein, (NH₄)₂SO₄ | 1,316 | [1] |
| Mutant Strain | Optimized glycerol-based medium | Glycerol, soytone, yeast extract | 220.7 ± 5.7 | [5] |
| Wild-Type | Unoptimized production medium | - | 151.9 ± 22.6 | [5] |
| Wild-Type | - | - | 37.5 ± 2.8 | [5] |
| NRRL 5491 | 120 L fed-batch fermenter, pH 4.8 | Glycerol, K₂HPO₄, L-lysine | 812.5 | [6] |
| ATCC 29253 | 1.5-fold concentrated medium | Soybean meal, D(+) mannose | ~85 ± 11 (µg/mL) | [7] |
| MTCC 1105 | Optimized cost-effective medium | Sugarcane juice, soya, tomato | 24 (µg/mL) | [8] |
Experimental Protocol: Fermentation of Streptomyces hygroscopicus
This protocol is a generalized representation based on commonly cited methodologies.
1. Spore Preparation and Inoculum Development:
-
A lyophilized culture of Streptomyces hygroscopicus is revived and maintained on a suitable agar medium (e.g., Yeast Malt Agar) at 28°C for 20-25 days to allow for sporulation.[2]
-
Spores are harvested to create a spore suspension, which is then used to inoculate a seed culture medium.
-
The seed culture is incubated for a specified period (e.g., 2-3 days) to generate a sufficient biomass for inoculating the production fermenter.
2. Production Fermentation:
-
The production medium, containing optimized concentrations of carbon and nitrogen sources, is inoculated with the seed culture.
-
Fermentation is carried out in a bioreactor with controlled temperature (typically 25-30°C), pH, agitation, and aeration for a period of 5 to 8 days.[8]
3. Monitoring Rapamycin Production:
-
Samples of the fermentation broth are periodically taken to measure biomass and Rapamycin concentration, typically by High-Performance Liquid Chromatography (HPLC).
Extraction and Purification
Rapamycin is a hydrophobic molecule, a property that is exploited in its extraction from the fermentation broth. The process typically involves solvent extraction followed by chromatographic purification.
Extraction
A variety of water-immiscible organic solvents can be used to extract Rapamycin from the fermentation biomass.
Table 2: Solvents and Conditions for Rapamycin Extraction
| Extraction Solvent | Key Process Steps | Reported Purity/Yield | Reference |
| Toluene | Equal volume added to 7-day-old broth, stirred for 4 hours at 50°C. | - | [2] |
| n-Butanol | Broth extracted twice with 1 v/v of n-butanol. | - | [8] |
| Ethyl Acetate / Toluene | pH of broth adjusted to 4.0, concentrated, then extracted at 35-45°C. | - | [9] |
| Methanol | Higher yield reported compared to other solvents. | - | [1] |
Purification
Crude Rapamycin extracts are purified using chromatographic techniques to achieve pharmaceutical-grade purity.
Table 3: Chromatographic Purification of Rapamycin
| Chromatography Method | Stationary Phase | Mobile Phase / Elution Conditions | Reported Purity | Reference |
| Column Chromatography | Silica gel (60-200 mesh) | Gradient of hexane and acetone (e.g., 90:10 to 60:40). | ~90% | [10] |
| Flash Chromatography | Silica cartridge (40 µm) | Gradient of hexane and ethyl acetate. | 99% | [11] |
| Preparative HPLC | C18 column | Isocratic: 80% Methanol, 20% Acetonitrile. | >99% | [12] |
Experimental Protocol: Extraction and Purification of Rapamycin
This protocol outlines a common multi-step procedure for obtaining high-purity Rapamycin.
1. Biomass Separation and Extraction:
-
The pH of the fermentation broth is adjusted to approximately 4.0, and the biomass is separated by centrifugation or decantation.[9]
-
The collected biomass is then extracted with a suitable organic solvent (e.g., toluene or ethyl acetate) with stirring and gentle heating (e.g., 4 hours at 50°C).[2][9]
-
The organic phase is separated and concentrated under reduced pressure to yield a crude oily residue.
2. Silica Gel Column Chromatography (Initial Purification):
-
The crude residue is dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically using a hexane/acetone mixture.[10]
-
Fractions are collected and analyzed (e.g., by TLC or HPLC), and those containing Rapamycin of sufficient purity are pooled and concentrated.
3. Crystallization:
-
The semi-purified Rapamycin is dissolved in a suitable solvent (e.g., isopropyl ether or diethyl ether) and allowed to crystallize, often at a reduced temperature.[10][11]
-
The resulting crystals are collected by filtration and dried.
4. Preparative HPLC (Final Purification):
-
For achieving the highest purity, the crystallized Rapamycin is further purified by preparative reverse-phase HPLC using a C18 column and a mobile phase such as a methanol/acetonitrile mixture.[12]
-
The fractions corresponding to the Rapamycin peak are collected and the solvent is removed to yield the final high-purity product.
Biosynthesis of Rapamycin
The biosynthesis of Rapamycin in Streptomyces hygroscopicus is a complex process orchestrated by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex encoded by a dedicated gene cluster.
The core structure of Rapamycin is assembled from a starter unit, 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which is derived from the shikimate pathway. This starter unit is then elongated by the PKS modules, which sequentially add seven acetate and seven propionate extender units. The linear polyketide chain is then cyclized with the amino acid L-pipecolate, which is synthesized from L-lysine, by the NRPS module. A series of post-PKS tailoring reactions, including oxidations and methylations, complete the biosynthesis of Rapamycin.
Experimental Workflow: Elucidating the Rapamycin Biosynthetic Pathway
References
- 1. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmb.or.kr [jmb.or.kr]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation of cost-effective medium and optimization studies for enhanced production of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scialert.net [scialert.net]
- 11. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: Determining the Effective Concentration of Rapamycin In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase central to regulating cell growth, proliferation, metabolism, and survival.[1][2] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2][3][4] Due to its critical role in cellular processes, Rapamycin is widely used as a tool in cancer research, immunology, and studies on aging. Determining the optimal in vitro concentration is a critical first step for any experiment, as the effective dose can vary dramatically depending on the cell type, experimental duration, and the specific biological question being addressed.[5][6] These notes provide a summary of effective concentrations and detailed protocols for key validation assays.
Mechanism of Action: Rapamycin and the mTOR Signaling Pathway
Rapamycin's primary mechanism involves the inhibition of mTORC1. Upon entering the cell, it binds to the FK506-binding protein 12 (FKBP12).[4] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing mTORC1 from phosphorylating its key downstream targets, including S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][4] This leads to the inhibition of protein synthesis and arrests the cell cycle in the G1 phase.[3][7]
While acute Rapamycin treatment is highly specific for mTORC1, chronic or long-term exposure has been shown to also disrupt the assembly and function of a second complex, mTORC2, in some cell types.[1][8] This can lead to broader effects, including the inhibition of Akt phosphorylation.[1]
Data Presentation: Effective Concentrations of Rapamycin
The effective concentration of Rapamycin varies significantly, from sub-nanomolar to micromolar ranges, depending on the cell line's genetic background, the assay's endpoint, and incubation time. Inhibition of mTORC1 signaling (e.g., p70S6K phosphorylation) is often achieved at much lower concentrations (0.1-100 nM) than those required for significant anti-proliferative or cytotoxic effects.[5][6][9]
| Cell Line | Assay Type | Effective Concentration (IC50) | Notes |
| HEK293 | mTOR Kinase Assay | ~0.1 nM | Inhibition of endogenous mTOR activity.[7] |
| B16 Melanoma | MTT (Viability) | 84.14 nM | Treatment for 48 hours.[10] |
| MCF-7 (Breast Cancer) | Cell Growth | ~20 nM | Highly sensitive cell line.[5] |
| MDA-MB-231 (Breast Cancer) | Cell Growth | ~20 µM | Example of a more resistant cell line.[5] |
| T98G (Glioblastoma) | Cell Viability | 2 nM | Sensitive cell line.[7] |
| U87-MG (Glioblastoma) | Cell Viability | 1 µM | Moderately sensitive cell line.[7] |
| U373-MG (Glioblastoma) | Cell Viability | >25 µM | Highly resistant cell line.[7] |
| Ca9-22 (Oral Cancer) | MTT (Viability) | ~15 µM | Treatment for 24 hours.[11] |
| PC-2 (Pancreatic Cancer) | MTT (Viability) | 44.3 nM | Treatment for 48 hours.[12] |
| PANC-1 (Pancreatic Cancer) | MTT (Viability) | 47.1 nM | Treatment for 48 hours.[12] |
| Human VM Endothelial Cells | MTT (Viability) | 1-1000 ng/mL | Concentration and time-dependent effects observed.[13] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
Rapamycin is poorly soluble in water but highly soluble in organic solvents like Dimethyl sulfoxide (DMSO) and ethanol.[9]
Materials:
-
Rapamycin powder (MW: 914.18 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of Rapamycin powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[14]
-
-
Aliquot and Store:
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature immediately before use.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To make a 100 nM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium (a 1:100,000 dilution).
-
Mix thoroughly by gentle inversion before adding to cells.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[9]
-
Protocol 2: Determining Cell Viability (IC50) using an MTT Assay
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of Rapamycin on cell proliferation/viability.
Materials:
-
Cell line of interest in complete growth medium
-
Rapamycin working solutions (prepared as in Protocol 1)
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.05 N HCl in isopropanol or DMSO)
-
Multi-channel pipette
-
Plate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Rapamycin Treatment:
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[7][10][13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percent viability against the log of Rapamycin concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol is used to confirm that Rapamycin is inhibiting its target by measuring the phosphorylation status of downstream proteins like p70S6K.
Materials:
-
Cells cultured in 6-well plates and treated with Rapamycin
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total-p70S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After Rapamycin treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation & SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity. To confirm specific inhibition, strip the membrane and re-probe with an antibody for total p70S6K to normalize the phospho-protein levels. A decrease in the ratio of phosphorylated to total protein indicates successful mTORC1 inhibition.
Interpretation and Considerations
-
Cell-Type Specificity: As the data table illustrates, there is no universal effective concentration for Rapamycin. Sensitivity is highly dependent on the cell line's genetic context, such as the status of the PI3K/Akt pathway.[5]
-
Signaling vs. Viability: The concentration needed to inhibit mTORC1 signaling is often much lower than that required to inhibit cell proliferation or induce apoptosis.[6] It is crucial to define the experimental endpoint when determining the optimal dose.
-
Duration of Treatment: The effects of Rapamycin can be time-dependent. Short-term (acute) treatment primarily targets mTORC1, while long-term (chronic) treatment may also affect mTORC2 assembly and function.[1]
-
Empirical Validation: It is essential to perform a dose-response curve for each new cell line and experimental setup to empirically determine the optimal concentration of Rapamycin.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rapamycin.us [rapamycin.us]
- 10. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. Targeted inhibition of mammalian target of rapamycin (mTOR) enhances radiosensitivity in pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Rapamycin Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] By forming a complex with the intracellular receptor FKBP12, rapamycin specifically targets and inhibits mTOR Complex 1 (mTORC1).[1] Given the frequent dysregulation of the mTOR pathway in various diseases, including cancer, metabolic disorders, and age-related pathologies, rapamycin is a widely utilized tool in preclinical research involving mouse models.
These application notes provide detailed protocols for the preparation and administration of rapamycin to mice, summarize key quantitative findings from various studies, and offer visual representations of the underlying signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of rapamycin on lifespan and healthspan in mice, as documented in various studies.
Table 1: Effects of Rapamycin on Mouse Lifespan
| Mouse Strain | Sex | Administration Route | Dosage | Treatment Duration | Median Lifespan Extension (%) | Maximal Lifespan Extension (%) | Reference |
| UM-HET3 | Male | In diet | 14 ppm | From 270 days of age | 23 | - | [2] |
| UM-HET3 | Female | In diet | 14 ppm | From 270 days of age | 26 | - | [2] |
| UM-HET3 | Male | In diet | 42 ppm | From 9 months of age | 23 | 8 | [2] |
| UM-HET3 | Female | In diet | 42 ppm | From 9 months of age | 26 | 11 | [2] |
| C57BL/6 | Male | Intraperitoneal Injection | 8 mg/kg/day | 3 months, starting at 20-21 months | 16 (overall median) | - | [3] |
| C57BL/6 | Female | Intraperitoneal Injection | 8 mg/kg/day | 3 months, starting at 20-21 months | No significant extension | - | [3] |
| UM-HET3 | Male | In diet | 42 ppm | Continuous from 20 months | 11 | - | [4] |
| UM-HET3 | Female | In diet | 42 ppm | Continuous from 20 months | 15 | - | [4] |
| UM-HET3 | Male | In diet | 42 ppm | 1 month on/1 month off from 20 months | 9 | - | [4] |
| UM-HET3 | Female | In diet | 42 ppm | 1 month on/1 month off from 20 months | 8 | - | [4] |
| UM-HET3 | Male | In diet | 42 ppm | 3 months (from 20 to 23 months) | 11 | - | [4] |
| UM-HET3 | Female | In diet | 42 ppm | 3 months (from 20 to 23 months) | 4 | - | [4] |
Table 2: Effects of Rapamycin on Mouse Healthspan
| Mouse Strain | Sex | Administration Route | Dosage | Treatment Duration | Healthspan Outcome | Reference |
| C57BL/6 | Male & Female | In diet | 14 ppm | 6 months, starting at 2 months | Reduced age-related decline in spontaneous activity | [5] |
| C57BL/6 | Male & Female | In diet | 14 ppm | 6 months, starting at 2 months | Improved insulin sensitivity | [5] |
| Aged Mice | - | In diet | - | 8 weeks | Regeneration of periodontal bone | [6] |
| Aged Mice | - | In diet | - | 8 weeks | Reduced inflammation in gingival tissue | [6] |
| C57BL/6 | Male | Intraperitoneal Injection | 8 mg/kg/day | 3 months, starting at 20-21 months | Improved muscle strength and motor coordination | [3] |
Signaling Pathway
The primary mechanism of rapamycin action is the inhibition of mTORC1. The following diagram illustrates the mTOR signaling pathway and the point of intervention by rapamycin.
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols
Detailed methodologies for common rapamycin administration routes are provided below.
Protocol 1: Intraperitoneal (IP) Injection
This method is suitable for delivering a precise dose of rapamycin and achieving rapid systemic exposure.
Materials:
-
Rapamycin powder
-
100% Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Rapamycin Stock Solution (50 mg/mL):
-
Aseptically, dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol in a sterile tube.
-
Vortex thoroughly until the rapamycin is completely dissolved.
-
Aliquot and store at -80°C for long-term use.[7]
-
-
Preparation of Vehicle Solution (10% PEG400, 10% Tween 80):
-
Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile ddH₂O.
-
Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile ddH₂O. Note that Tween 80 may take longer to fully dissolve.[7]
-
-
Preparation of Rapamycin Injection Solution (e.g., 1 mg/mL):
-
In a sterile tube, combine 5 mL of 10% PEG400 and 5 mL of 10% Tween 80.
-
Add 200 µL of the 50 mg/mL rapamycin stock solution.[7]
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
-
Prepare a vehicle control solution following the same procedure but omitting the rapamycin stock solution.
-
-
Administration:
-
Calculate the required injection volume based on the mouse's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 6 mg/kg, inject 150 µL of the 1 mg/mL solution).
-
Gently restrain the mouse, exposing the abdomen.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring internal organs.[1][8]
-
Protocol 2: Oral Gavage
This method allows for the direct administration of a specific dose of rapamycin into the stomach.
Materials:
-
Rapamycin powder
-
Vehicle (e.g., 0.5% methylcellulose, or a mixture of PEG400 and Tween 80 as described in Protocol 1)
-
Sterile water
-
Sterile, flexible feeding needles (gavage needles), appropriate size for mice (e.g., 18-20 gauge)
-
Sterile syringes
Procedure:
-
Preparation of Rapamycin Suspension:
-
Prepare the desired vehicle. For a 0.5% methylcellulose solution, gradually add methylcellulose to sterile water while stirring until a uniform suspension is formed.
-
Weigh the appropriate amount of rapamycin powder and suspend it in the vehicle to achieve the desired final concentration.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Administration:
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.[9][10]
-
Gently restrain the mouse in a vertical position to straighten the esophagus.[9]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow the tube. Do not force the needle.[9][10]
-
Once the needle is in the correct position, slowly administer the rapamycin suspension.
-
Gently withdraw the needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
Protocol 3: Dietary Administration
This method is suitable for long-term studies, providing continuous exposure to rapamycin.[1]
Materials:
-
Microencapsulated rapamycin (e.g., Eudragit S100 coated)
-
Powdered or pelleted rodent chow
-
Food mixer
-
Control microcapsules (placebo)
Procedure:
-
Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin required to achieve the desired concentration in the feed (e.g., 14 ppm or 42 ppm).[1][11] The amount of active rapamycin needs to be calculated based on the percentage of active drug in the encapsulated formulation.[11]
-
Thoroughly mix the calculated amount of microencapsulated rapamycin with the powdered rodent chow in a food mixer to ensure a homogenous distribution.[1][11]
-
Prepare a control diet by mixing the chow with the equivalent amount of empty microcapsules.[1][11]
-
The diet can be re-pelleted or provided as a powder.
-
-
Administration:
-
Provide the rapamycin-containing diet and the control diet to the respective experimental groups ad libitum.
-
Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.[1]
-
Experimental Workflow
A typical in vivo study involving rapamycin treatment in mice follows a standardized workflow, as depicted in the diagram below.
Caption: A generalized workflow for an in vivo study involving Rapamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 5. Rapamycin and Dietary Restriction Induce Metabolically Distinctive Changes in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Encapsulated Rapamycin Feeding Protocol [bio-protocol.org]
Using Rapamycin to Inhibit mTOR Signaling: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy levels.[1][2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1][2] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, making it a critical target for therapeutic development.[2][3]
Rapamycin is a well-characterized inhibitor of mTOR. It functions by forming a complex with the FK506-binding protein 12 (FKBP12).[2] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[2] mTORC2 is generally considered less sensitive to acute rapamycin treatment.[1]
Western blotting is a fundamental technique to elucidate the activity of the mTOR pathway. By measuring the phosphorylation status of key downstream targets of mTORC1, researchers can effectively monitor the efficacy of inhibitors like rapamycin.[2] This document provides detailed protocols and application notes for utilizing rapamycin to inhibit mTOR signaling and analyzing the outcomes via Western blot.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][2] Phosphorylation of S6K1 at sites such as Threonine 389 (Thr389) activates it, leading to the phosphorylation of the ribosomal protein S6 (rpS6) and other substrates involved in translation.[4][5] Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.
Rapamycin treatment inhibits these phosphorylation events. A successful experiment will show a decrease in the phosphorylation of S6K1 (at Thr389) and 4E-BP1 upon rapamycin treatment, as detected by Western blot using phospho-specific antibodies.[6][7] It is also important to note that inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway, which can sometimes be observed as an increase in Akt phosphorylation at Serine 473 (Ser473).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapamycin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][2] Its well-established immunosuppressive and anti-proliferative properties have made it a cornerstone of preclinical research, with extensive use in animal models to explore its therapeutic potential in aging, cancer, and metabolic diseases.[1] Rapamycin functions by forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[1][3] This document provides detailed application notes and protocols for the administration of rapamycin in common animal models, designed to assist researchers in the meticulous planning and execution of in vivo studies.
Data Presentation: Rapamycin Dosage and Administration
The following tables summarize quantitative data on rapamycin dosage, administration routes, and key outcomes across various animal models.
Table 1: Rapamycin Administration in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Oral (in diet) | 14 - 42 ppm (approx. 2.24 - 7 mg/kg/day) | Continuous | Microencapsulated in food | Dose-dependent increase in lifespan in both males and females.[4][5][6] Higher doses (42 ppm) showed the most significant lifespan extension.[4][6] Can delay age-related hearing loss.[7] | [4][5][6][7] |
| Oral (in diet) | 42 ppm (equivalent to 7 mg/kg/day) | Continuous or intermittent (3 months on, or every other month) starting at 20 months of age | Microencapsulated in food | Continuous treatment was most effective in females, increasing median lifespan by 15%. All regimens extended male lifespan by 9-11%.[8] | [8] |
| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Resulted in a linear increase in whole blood and tissue concentrations.[1] | [1] |
| Oral (gavage) | 4 mg/kg | Daily for 5 consecutive days, followed by a 9-day interval for 24 weeks | 0.5% methyl cellulose (for nanoformulated rapamycin) | A nanoformulated version (Rapatar) showed increased bioavailability and delayed carcinogenesis in p53-/- mice.[9] | [9] |
| Oral (drinking water) | 15 mg/L | Ad libitum | In drinking water | Mitigated pathological phenotype in a mouse model of Krabbe disease.[10] | [10] |
| Intraperitoneal (IP) Injection | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O or saline | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported.[1][11] | [1][11] |
| Intraperitoneal (IP) Injection | 4 mg/kg | Every other day | Not specified | Short-term treatment (6 weeks) in aged mice increased longevity.[12] Treatment for up to 20 weeks led to reduced body weight and adiposity.[13] | [12][13] |
| Intraperitoneal (IP) Injection | 2 mg/kg | Once every 5 days or weekly | Not specified | Intermittent injections starting at 20 months of age extended lifespan in female mice.[12] Weekly treatment improved survival in obese male mice on a high-fat diet.[14] | [12][14] |
| Intravenous (IV) Injection | 0.04 - 0.4 mg/kg/day | Continuous infusion for 14 days | Not specified | Showed a non-linear relationship between dose and tissue concentrations.[1] | [1] |
Table 2: Rapamycin Administration in Rat Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Oral (intragastric) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats.[1] | [1] |
| Intravenous (IV) Injection | 0.4 mg/kg/day | Continuous infusion | Not specified | Low oral bioavailability was inferred from comparison with oral administration.[1] | [1] |
Table 3: Rapamycin Administration in Non-Human Primate Models (Common Marmoset)
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Oral | ~1.0 mg/kg/day (0.40 mg/day) | Daily | Eudragit-encapsulated rapamycin in yogurt | Achieved circulating trough levels comparable to rodents and within the therapeutic range for humans.[15][16][17] Reduced mTORC1 signaling in long-term treated animals.[15][16][18] Well-tolerated with no significant negative metabolic side effects.[17] | [15][16][17][18][19] |
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin via Intraperitoneal (IP) Injection
This protocol is a common method for delivering a precise dose of rapamycin in mice.[1][20]
1. Materials:
-
Rapamycin powder
-
100% Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 25-27 gauge)
2. Preparation of Rapamycin Stock Solution (e.g., 50 mg/mL):
-
Dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol to create a 50 mg/mL stock solution.[20]
-
Aliquot the stock solution into smaller volumes (e.g., 250 µL) in sterile microcentrifuge tubes.[20]
-
Store the aliquots at -80°C for long-term stability.[20]
3. Preparation of Injection Solution (e.g., 1 mg/mL):
-
Prepare separate stock solutions of 10% PEG400 and 10% Tween 80 in sterile ddH₂O or saline.[1][20]
-
To prepare 10 mL of 1 mg/mL rapamycin injection solution, combine 5 mL of 10% PEG400 stock and 5 mL of 10% Tween 80 stock.[20]
-
Add 200 µL of the 50 mg/mL rapamycin stock solution (from step 2.1) to the vehicle mixture.[20]
-
Vortex the solution thoroughly until the rapamycin is completely dissolved and the solution is clear.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.[20]
-
Store the injection solution at -20°C in aliquots.[20]
4. Preparation of Vehicle Control:
-
Follow the same procedure as in step 3, but substitute the rapamycin stock solution with an equal volume of 100% ethanol.[1]
5. Administration:
-
Thaw the rapamycin injection solution and vehicle control on ice before use.
-
Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 4 mg/kg, inject 100 µL of the 1 mg/mL solution).
-
Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower quadrant of the abdomen, taking care to avoid internal organs.[1]
Protocol 2: Preparation and Administration of Rapamycin in Diet
This method is ideal for long-term studies requiring continuous drug exposure and mimics a more clinically relevant administration route.[1][6]
1. Materials:
-
Microencapsulated rapamycin
-
Powdered or pelleted rodent chow
-
Food mixer
-
Control microcapsules (placebo)
2. Diet Preparation:
-
Determine the target concentration of rapamycin in the feed (e.g., 14 ppm or 42 ppm).[6]
-
Calculate the amount of microencapsulated rapamycin required to achieve the desired concentration in a given batch of chow.
-
Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure a homogenous distribution.[1]
-
Prepare a control diet by mixing the chow with the equivalent amount of empty microcapsules (placebo).[1]
3. Administration:
-
Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.[1]
-
Regularly monitor food intake to estimate drug consumption.
-
Monitor the body weight and general health of the animals throughout the study.[1]
Protocol 3: Preparation and Administration of Rapamycin via Oral Gavage
This protocol allows for the precise oral administration of a known dose of rapamycin.
1. Materials:
-
Rapamycin powder
-
Vehicle (e.g., 0.5% methyl cellulose, or a solution of PEG400 and Tween 80 as described in Protocol 1)
-
Sterile water or saline
-
Vortex mixer
-
Animal feeding needles (gavage needles) appropriate for the animal's size
-
Sterile syringes
2. Preparation of Rapamycin Suspension/Solution:
-
Prepare the desired vehicle.
-
Weigh the appropriate amount of rapamycin powder and suspend or dissolve it in the vehicle to achieve the target concentration.
-
Vortex thoroughly before each use to ensure a uniform suspension if the compound is not fully dissolved.
3. Administration:
-
Accurately determine the animal's body weight to calculate the correct volume for administration.
-
Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[21]
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and avoid stomach perforation.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it enters the esophagus.[21]
-
Administer the solution slowly and steadily.[21]
-
Withdraw the needle carefully.
-
Monitor the animal for any signs of distress immediately after the procedure.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
Rapamycin's primary mechanism of action is the inhibition of mTORC1. The mTOR protein kinase is a central component of two distinct complexes, mTORC1 and mTORC2.[2][3] mTORC1 is sensitive to acute rapamycin treatment and regulates processes like protein synthesis and cell growth, while mTORC2 is generally considered less sensitive to rapamycin and is involved in cell survival and cytoskeletal organization.[2][22]
Caption: Simplified mTOR signaling pathway illustrating the central role of mTORC1 and mTORC2.
Experimental Workflow for a Rapamycin Lifespan Study
A typical workflow for assessing the effect of rapamycin on the lifespan of mice involves several key stages, from animal selection and acclimatization to long-term monitoring and data analysis.
Caption: A standard experimental workflow for a preclinical rapamycin lifespan study in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 6. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rapamycin Added to Diet in Late Mid-Life Delays Age-Related Hearing Loss in UMHET4 Mice [frontiersin.org]
- 8. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 9. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Rapamycin administration via drinking water mitigates the pathological phenotype in a Krabbe disease mouse model through autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 12. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing efficacy of administration of the antiaging drug rapamycin in a nonhuman primate, the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. Metabolic consequences of long-term rapamycin exposure on common marmoset monkeys (Callithrix jacchus) | Aging [aging-us.com]
- 18. academic.oup.com [academic.oup.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. assaygenie.com [assaygenie.com]
Detecting Rapamycin-Induced Autophagy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of autophagy induced by rapamycin, a well-established mTOR inhibitor. The following sections detail the underlying signaling pathway, key detection methodologies, quantitative data summaries, and step-by-step experimental procedures.
Introduction to Rapamycin-Induced Autophagy
Rapamycin is a macrolide compound that potently induces autophagy by inhibiting the mammalian Target of Rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[1][2] mTOR is a serine/threonine kinase that exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2.[3][4] Rapamycin primarily inhibits mTORC1, which, under nutrient-rich conditions, suppresses autophagy by phosphorylating and inactivating key components of the autophagy initiation machinery, such as the ULK1 complex.[1][3] By inhibiting mTORC1, rapamycin relieves this suppression, leading to the initiation of the autophagic process.[2][3]
Autophagy is a catabolic process involving the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation and recycling.[5] This process is essential for cellular homeostasis and survival, especially during times of stress. The ability to accurately detect and quantify rapamycin-induced autophagy is crucial for research in various fields, including cancer, neurodegenerative diseases, and aging.
Signaling Pathway of Rapamycin-Induced Autophagy
Rapamycin's induction of autophagy is mediated through its inhibitory effect on the mTORC1 signaling pathway. The following diagram illustrates the key components and interactions within this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Tomography of Rapamycin-Induced Autophagy and Cardioprotection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Pathways in Cancer and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
Application of Rapamycin in Cancer Cell Line Studies: Notes and Protocols
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] Initially developed as an antifungal and immunosuppressive agent, it has garnered significant interest in oncology for its potent antiproliferative effects on a wide range of cancer cell lines.[1][2] Rapamycin is a highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[5][6]
These application notes provide an overview of rapamycin's mechanism of action and summarize its effects on various cancer cell lines. Detailed protocols for key in vitro assays are included to guide researchers in evaluating the efficacy of rapamycin in their specific cancer models.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its inhibitory effects on the mTOR pathway. The mTOR kinase is a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][6]
-
mTORC1 : This complex is sensitive to rapamycin and integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis, cell growth, and proliferation.[4][6]
-
mTORC2 : Generally considered insensitive to acute rapamycin treatment, this complex is involved in cell survival and cytoskeletal organization.[4][6] However, prolonged treatment with rapamycin can inhibit mTORC2 in some cell lines.[3][7]
Rapamycin's mechanism involves forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[5][8] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin-Binding (FRB) domain of mTOR within the mTORC1 complex.[4][5] This allosteric inhibition prevents mTORC1 from phosphorylating its key downstream effectors, primarily:
-
p70 S6 Kinase 1 (S6K1): A critical regulator of ribosome biogenesis and protein synthesis.[6]
-
4E-binding protein 1 (4E-BP1): A repressor of the translation initiation factor eIF4E.[6]
By inhibiting mTORC1, rapamycin effectively blocks the signaling cascade required for cell growth and proliferation, leading to cell cycle arrest, primarily in the G1 phase, and in some cases, apoptosis or autophagy.[2][9][10]
Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.
Data Presentation
The sensitivity of cancer cell lines to rapamycin varies significantly, which can be influenced by the genetic background of the cells, such as the status of the PI3K/AKT pathway (e.g., PTEN loss or PIK3CA mutations).[7][11] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this sensitivity.
Table 1: Rapamycin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Proliferation/Viability) | Citation |
|---|---|---|---|
| HEK293 | Embryonic Kidney | ~0.1 nM | [12] |
| T98G | Glioblastoma | ~2 nM | [12] |
| MCF-7 | Breast Cancer | ~20 nM | [7] |
| Y79 | Retinoblastoma | 136 nM | [13] |
| U87-MG | Glioblastoma | ~1 µM | [12] |
| Ca9-22 | Oral Cancer | ~15 µM | [14] |
| MDA-MB-231 | Breast Cancer | ~10-20 µM |[7] |
Table 2: Observed Effects of Rapamycin in Cancer Cell Line Studies
| Effect | Cell Line(s) | Observations | Citation |
|---|---|---|---|
| Apoptosis | Y79, NSCLC, Ca9-22 | Increased percentage of apoptotic cells, activation of caspases. | [13][15][16] |
| Autophagy | Ca9-22 | Increased expression of autophagy markers LC3B-II and p62. | [14][16] |
| Cell Cycle Arrest | T98G, U87-MG | Induces G1 phase arrest. | [12] |
| Inhibition of Migration | Ca9-22 | Dose-dependent inhibition of cell migration in wound-healing assays. | [14] |
| ROS Production | Ca9-22 | Increased mitochondrial-derived Reactive Oxygen Species (ROS). |[16] |
Experimental Protocols
Caption: General experimental workflow for evaluating Rapamycin in cancer models.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of Rapamycin on cancer cells by measuring metabolic activity.[17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Rapamycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18][19]
-
DMSO (Dimethyl sulfoxide) or Solubilization solution[17]
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in culture medium. Remove the old medium and add 100 µL of the Rapamycin dilutions to the wells. Include a vehicle control (medium with DMSO at the same concentration as the highest Rapamycin dose) and an untreated control.[18]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.[18]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][18] Viable cells will convert the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the Rapamycin concentration to determine the IC50 value.[18]
Protocol 2: Western Blot for mTOR Pathway Analysis
This protocol assesses the effect of Rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR, S6K1, and 4E-BP1.[4][20]
Materials:
-
Rapamycin-treated and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[4]
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-GAPDH)[21]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[4] Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel. For large proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) is recommended.[4][21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[22][23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20). Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[24]
-
Data Analysis: Quantify band intensity using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.[21]
Protocol 3: Apoptosis Assessment (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following Rapamycin treatment.[16]
Materials:
-
Rapamycin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish. For adherent cells, detach them using a gentle enzyme like Trypsin-EDTA.[16]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Rapamycin is a foundational tool for investigating the role of the mTOR pathway in cancer biology.[1][3] Its specific inhibition of mTORC1 allows for the detailed study of downstream cellular processes like proliferation, survival, and metabolism. The protocols and data provided here serve as a comprehensive resource for researchers to design and conduct experiments exploring the therapeutic potential of Rapamycin and other mTOR inhibitors in various cancer cell line models.[18] For successful and reproducible results, it is crucial to consider the specific characteristics of the cancer model and the dose- and time-dependent effects of the treatment.[7][18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. droracle.ai [droracle.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin induces p53-independent apoptosis through the mitochondrial pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Rapamycin in Yeast Genetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of rapamycin, a potent and specific inhibitor of the Target of Rapamycin (TOR) kinase, in Saccharomyces cerevisiae and Schizosaccharomyces pombe genetics. Rapamycin is an invaluable tool for dissecting nutrient-sensing pathways, cell growth and proliferation, aging, and stress responses.
Mechanism of Action
Rapamycin exerts its effects by forming a complex with the highly conserved immunophilin FKBP12 (encoded by the FPR1 gene in S. cerevisiae)[1]. This rapamycin-FKBP12 complex then binds directly to and inhibits the Target of Rapamycin Complex 1 (TORC1)[1][2]. In yeast, TORC1 is a central regulator of cell growth, responding to nutrient availability to control a wide range of cellular processes including protein synthesis, ribosome biogenesis, and autophagy[3][4][5]. Inhibition of TORC1 by rapamycin mimics a state of nutrient starvation, leading to a G1 cell cycle arrest, decreased protein synthesis, and the induction of autophagy[2][4].
Signaling Pathway
The TORC1 signaling pathway is a critical regulator of eukaryotic cell growth. In yeast, TORC1 is composed of either of the Tor1 or Tor2 kinase subunits, along with Kog1, Lst8, and Tco89[4]. When nutrients are abundant, active TORC1 promotes cell growth through two major downstream branches. One branch involves the phosphorylation and activation of the S6 kinase homolog Sch9, which in turn promotes ribosome biogenesis and translation initiation[3]. The other major branch involves the phosphorylation of Tap42, which regulates the activity of PP2A-like phosphatases, thereby controlling the localization and activity of various transcription factors involved in nutrient-responsive gene expression[4]. Rapamycin treatment inhibits these downstream pathways, leading to a cellular response characteristic of nutrient limitation.
Quantitative Data Summary
The effective concentration of rapamycin can vary depending on the yeast species, strain background, and experimental goals. The following tables summarize typical working concentrations and treatment times reported in the literature.
Table 1: Rapamycin Working Concentrations in Yeast
| Yeast Species | Application | Working Concentration | Reference |
| S. cerevisiae | General TORC1 inhibition | 0.2 µg/mL (219 nM) | [2][6][7] |
| S. cerevisiae | Growth inhibition | 1 µg/mL | [8] |
| S. cerevisiae | Growth inhibition | 10 µg/mL | [8] |
| S. cerevisiae | Chronological lifespan extension | 2 nM | [9] |
| S. cerevisiae | TOR effector studies | 5 nM | [10] |
| S. pombe | Growth at high temperatures | 100 ng/mL | [11] |
| S. pombe | Growth monitoring | 200 ng/mL | [11] |
Table 2: Rapamycin Treatment Durations
| Application | Treatment Duration | Reference |
| Short-term TORC1 inhibition | 15 - 60 minutes | [2] |
| Transcriptional response studies | 1 - 24 hours | [8] |
| Protein synthesis analysis | 1 hour | [8] |
| Cell viability assays | 24 hours | [8] |
| Chronological lifespan assays | Continuous during stationary phase | [9] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO) or a solution of 90% ethanol and 10% Tween-20[6]
-
Sterile microcentrifuge tubes
-
Sterile yeast growth medium (e.g., YPD, SC)
Procedure:
-
Stock Solution Preparation:
-
To prepare a 1 mg/mL stock solution, dissolve the appropriate amount of rapamycin powder in the chosen solvent (DMSO or 90% ethanol/10% Tween-20)[6]. For example, dissolve 10 mg of rapamycin in 10 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. The stock solution is stable for up to 3 months at -20°C[12].
-
-
Working Solution Preparation:
-
Thaw an aliquot of the rapamycin stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration directly in the pre-warmed yeast growth medium. For example, to prepare a medium with a final rapamycin concentration of 0.2 µg/mL, add 1 µL of a 1 mg/mL stock solution to 5 mL of medium.
-
Mix the medium containing rapamycin thoroughly by gentle swirling or inversion before inoculating with yeast cells.
-
Protocol 2: Yeast Growth Assay with Rapamycin
This protocol is designed to assess the effect of rapamycin on yeast cell proliferation.
Materials:
-
Yeast strain of interest
-
YPD or appropriate synthetic complete (SC) medium
-
Rapamycin stock solution
-
Sterile culture tubes or microplates
-
Incubator with shaking capabilities (30°C)
-
Spectrophotometer (for OD600 measurements)
Procedure:
-
Starter Culture: Inoculate a single colony of the yeast strain into 5 mL of liquid medium and grow overnight at 30°C with shaking.
-
Experimental Cultures:
-
The next day, dilute the overnight culture to an OD600 of 0.1 in fresh medium.
-
Prepare experimental cultures by adding the desired final concentration of rapamycin. Include a vehicle control (e.g., DMSO or ethanol/Tween-20) at the same volume as the rapamycin addition.
-
-
Incubation and Monitoring:
-
Incubate the cultures at 30°C with vigorous shaking.
-
Measure the OD600 of the cultures at regular intervals (e.g., every 2-4 hours) to monitor cell growth.
-
-
Data Analysis: Plot the OD600 values over time to generate growth curves. Compare the growth curves of the rapamycin-treated cultures to the vehicle control.
References
- 1. Elucidating TOR Signaling and Rapamycin Action: Lessons from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. State Transitions in the TORC1 Signaling Pathway and Information Processing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutritional Control via Tor signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteolysis.jp [proteolysis.jp]
- 7. The TOR (target of rapamycin) signal transduction pathway regulates the stability of translation initiation factor eIF4G in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin Induces the G0 Program of Transcriptional Repression in Yeast by Interfering with the TOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saccharomyces cerevisiae adapted to grow in the presence of low-dose rapamycin exhibit altered amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting Rapamycin instability in media
Welcome to the Technical Support Center for Rapamycin (also known as Sirolimus). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving Rapamycin, with a focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Rapamycin and what is its primary mechanism of action?
A1: Rapamycin is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] Its primary mechanism involves forming a complex with the intracellular receptor FKBP12.[1][2] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Inhibition of mTORC1 disrupts the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and 4E-BP1, leading to reduced protein synthesis and cell cycle arrest.[4][5]
Q2: Why is Rapamycin unstable in my cell culture medium?
A2: Rapamycin is inherently hydrophobic and has poor solubility and stability in aqueous environments.[6][7] Its degradation is influenced by several factors:
-
pH: Rapamycin is susceptible to hydrolysis, especially in neutral or basic aqueous solutions.[8] It is notably unstable in common buffers like PBS (pH 7.4) and HEPES.[6]
-
Temperature: Degradation is temperature-dependent. At 37°C, a significant portion of Rapamycin can degrade within 24 hours in certain aqueous media.[6]
-
Media Components: Interactions with salts and other components in complex cell culture media can accelerate degradation.[9]
-
Light Exposure: Rapamycin can be sensitive to light, which may contribute to its degradation over time.
Q3: My Rapamycin stock solution is precipitating when I add it to the culture medium. What can I do?
A3: Precipitation is a common issue due to Rapamycin's low aqueous solubility, a phenomenon often called "solvent shock." When the DMSO stock is rapidly diluted into the aqueous medium, the compound can crash out of solution. To prevent this:
-
Pre-warm Components: Gently warm both the Rapamycin stock solution aliquot and the cell culture medium to 37°C before mixing.[10]
-
Use Correct Dilution Technique: Add the culture medium to the small volume of Rapamycin stock solution, not the other way around. This allows for a more gradual change in solvent polarity. For example, to make a 10 µM working solution from a 10 mM stock, add 999 µL of pre-warmed medium to 1 µL of the stock solution.[10][11]
-
Mix Gently but Thoroughly: Swirl or invert the tube to ensure the solution is homogenous before adding it to your cells.[1]
-
Consider Serial Dilutions: For very low final concentrations (in the nM range), preparing an intermediate dilution in culture medium can improve accuracy and reduce precipitation risk.[1]
Q4: I am not observing the expected inhibitory effect of Rapamycin on my cells. What could be the reason?
A4: This can be due to several factors:
-
Drug Instability: As mentioned, Rapamycin can degrade in the incubator at 37°C. For long-term experiments (over 24-48 hours), consider replenishing the media with freshly prepared Rapamycin.
-
Precipitation: If the drug has precipitated, its effective concentration in the media will be much lower than intended. Check for precipitates visually in your prepared media.
-
Cell-Specific Sensitivity: The effective concentration of Rapamycin varies widely between cell lines.[2][12] It is crucial to perform a dose-response experiment (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific cells.[2]
-
Improper Storage: Ensure your stock solutions are stored correctly (aliquoted at -20°C or -80°C) and that you avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data for using Rapamycin in cell culture experiments.
Table 1: Physicochemical Properties and Storage
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Weight | 914.17 g/mol | [1] |
| Recommended Solvents | DMSO, Ethanol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1] |
| Powder Storage | -20°C, desiccated, up to 3 years | [1][10] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots, up to 3 months |[1][10] |
Table 2: Stability of Rapamycin in Aqueous Solutions
| Medium | Condition | Half-life (t½) | Source(s) |
|---|---|---|---|
| Ultrapure Water | Static | 111.8 hours | [6] |
| Normal Saline | Static | 43.6 hours | [6] |
| PBS (pH 7.4) | Static | 11.5 hours | [6] |
| Acetonitrile-Water (pH ~7.3) | N/A | 200 - 890 hours | [8][13] |
| Aqueous Media | 37°C | Can be almost completely degraded after 24 hours |[6] |
Table 3: Recommended Working Concentrations for Cell Culture
| Application | Cell Line Example | Working Concentration | Incubation Time | Source(s) |
|---|---|---|---|---|
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [1] |
| mTOR Inhibition | HT22 (mouse hippocampal) | 100 - 500 nM | Not specified | [14] |
| Autophagy Induction | COS7, H4 | 200 nM | Not specified | [1] |
| Cell Growth Inhibition | Human VM Endothelial Cells | 10 - 1000 ng/mL | 48 - 72 hours | [15] |
| General Use | Various | 20 nM - 100 nM | Varies |[12] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock Solution (10 mM)
-
Calculation: Based on a molecular weight of 914.17 g/mol , weigh out 9.14 mg of Rapamycin powder to prepare 1 mL of a 10 mM stock solution.[1]
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO (e.g., 1 mL for 9.14 mg of powder).[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protected sterile tubes. Store immediately at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1][10]
Protocol 2: Preparation of Rapamycin Working Solution
-
Thawing: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.[1]
-
Pre-warming: Pre-warm your complete cell culture medium to 37°C.[10]
-
Dilution: To minimize precipitation, add the pre-warmed medium to the thawed stock solution. For example, to prepare 1 mL of a 100 nM working solution, add 999.9 µL of medium to 0.1 µL of the 10 mM stock. For ease of pipetting, consider making an intermediate dilution first (e.g., dilute 1:100 to 100 µM, then dilute again).[1][11]
-
Mixing: Mix thoroughly by gentle inversion or swirling. Visually inspect for any signs of precipitation.[1]
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain Rapamycin. The final DMSO concentration in the culture should typically not exceed 0.5%.[1]
Protocol 3: General Protocol for Cell Treatment and Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Remove the old medium and replace it with the freshly prepared media containing various concentrations of Rapamycin and the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Rapamycin inhibits the mTORC1 signaling pathway.[2]
Caption: Workflow for preparing Rapamycin solutions.[1]
Caption: Troubleshooting decision tree for Rapamycin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Rapamycin treatment increases hippocampal cell viability in an mTOR-independent manner during exposure to hypoxia mimetic, cobalt chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Rapamycin Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Rapamycin in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Rapamycin degradation in solution?
A1: Rapamycin is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. The main factors influencing its stability in solution are:
-
pH: Rapamycin is particularly unstable in neutral and basic aqueous solutions due to hydrolysis of its lactone moiety.[1][2][3] Acidic conditions can also lead to degradation.[4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[4] For instance, in some aqueous buffers at 37°C, almost all Rapamycin can be degraded within 24 hours.
-
Light: Rapamycin is photosensitive and can degrade upon exposure to light.[5][6] This can increase the risk of skin cancer if used topically without sun protection.[5]
-
Oxygen (Autoxidation): In the presence of oxygen, Rapamycin can undergo autoxidation, leading to the formation of various oxidation products, including epoxides and ketones.[7][8][9][10] This process can be accelerated by the presence of free radical initiators.[7]
-
Solvent: The choice of solvent significantly impacts Rapamycin's stability. While it is readily soluble in organic solvents like DMSO and ethanol, its stability in aqueous solutions is poor.[4][11][12][13]
Q2: What are the recommended solvents for preparing Rapamycin stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing concentrated Rapamycin stock solutions.[11][12] Rapamycin exhibits good solubility in these solvents (e.g., ≥ 100 mg/mL in DMSO and ≥ 50 mg/mL in ethanol).[11]
Q3: How should I store Rapamycin powder and stock solutions to ensure stability?
A3: Proper storage is critical to prevent degradation:
-
Powder: Store Rapamycin powder at -20°C in a desiccated environment.[11] Under these conditions, it can be stable for up to three years.[11]
-
Stock Solutions:
Q4: My Rapamycin solution appears cloudy after dilution in cell culture media. What should I do?
A4: Cloudiness or precipitation upon dilution in aqueous media is a common issue due to Rapamycin's poor water solubility. Here are some troubleshooting steps:
-
Dilution Method: When preparing your working solution, add the cell culture medium to your Rapamycin stock solution, not the other way around.[15]
-
Pre-warming: Ensure your cell culture medium is pre-warmed to 37°C before adding the Rapamycin stock solution.[11]
-
Mixing: Mix the solution thoroughly by gentle swirling or inversion immediately after adding the Rapamycin stock.[11]
-
Intermediate Dilution: For very low final concentrations (in the nM range), consider performing an intermediate dilution of the stock solution in the cell culture medium to ensure accurate pipetting and better dissolution.[11]
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low and non-toxic to your cells (typically <0.5%).
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
This could be due to the degradation of Rapamycin in your working solution.
| Possible Cause | Troubleshooting Step |
| Degradation in Aqueous Solution | Prepare fresh working solutions of Rapamycin immediately before each experiment. Do not store Rapamycin in aqueous buffers or cell culture media for extended periods.[16][17] |
| pH-induced Degradation | If using buffered solutions, be aware that neutral to basic pH significantly accelerates hydrolysis.[1][2][3] Consider the buffer composition and its potential impact on Rapamycin stability. |
| Photodegradation | Protect all Rapamycin solutions (stock and working) from light by using amber vials or by wrapping containers in aluminum foil.[18] |
| Temperature-induced Degradation | Avoid exposing Rapamycin solutions to elevated temperatures for prolonged periods. Prepare working solutions in pre-warmed media just before use.[4][19] |
| Oxidation | While more of a concern for long-term storage, consider purging stock solutions with an inert gas like argon or nitrogen before sealing and freezing if maximum stability is required.[17] |
Issue 2: Visible precipitates in the Rapamycin stock solution upon thawing.
| Possible Cause | Troubleshooting Step |
| Incomplete Initial Dissolution | Ensure the Rapamycin powder is completely dissolved in the solvent when preparing the stock solution. This can be aided by vortexing or brief sonication.[11] |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing of the stock solution by preparing single-use aliquots.[11][12] |
| Moisture Absorption | Rapamycin is hygroscopic.[20] Ensure the powder and stock solutions are stored in tightly sealed containers in a dry environment to prevent moisture absorption, which can lead to precipitation and degradation. |
Quantitative Data on Rapamycin Stability
The following table summarizes the stability of Rapamycin under various conditions.
| Solvent/Solution | Condition | Parameter | Value | Reference |
| 30/70 (v/v) Acetonitrile/Water with 23.7 mM MeCOONH4 | Apparent pH 7.3 | Half-life | 890 hours | [1][2][3] |
| 30/70 (v/v) Acetonitrile/Water with 237 mM MeCOONH4 | Apparent pH 7.3 | Half-life | 200 hours | [1][2][3] |
| 30/70 (v/v) Acetonitrile/Water with NaOH | Apparent pH 12.2 | Half-life | Reduced by 3 orders of magnitude compared to pH 7.3 | [1][2][3] |
| Ultrapure Water | Static | Half-life | 111.8 hours | [4] |
| Normal Saline | Static | Half-life | 43.6 hours | [4] |
| Phosphate-Buffered Saline (PBS) | pH 7.4, Static | Half-life | 11.5 hours | [4] |
| Ultrapure Water with Tween-20 | Static | Half-life | Increased 3.5-fold compared to without Tween-20 | [4] |
| Normal Saline with Tween-20 | Static | Half-life | Increased 2.0-fold compared to without Tween-20 | [4] |
| PBS with Tween-20 | pH 7.4, Static | Half-life | Increased 2.7-fold compared to without Tween-20 | [4] |
| DMSO Solution | 37°C | Degradation | Becomes undetectable within 12 days | [19] |
| DMSO or Ethanol Solution | -20°C | Stability | Up to 2 months | [12] |
| Hydroalcoholic Gel | 4°C, protected from light | Stability | Stable for at least 1 year | [21] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder (Molecular Weight: 914.17 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of Rapamycin: 10 mmol/L * 1 L/1000 mL * 914.17 g/mol * 1 mol/1000 mmol * 1000 mg/g = 9.14 mg.[11]
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out 9.14 mg of Rapamycin powder.
-
Dissolution: Add 1 mL of DMSO to the tube containing the Rapamycin powder.[11]
-
Mixing: Vortex the solution thoroughly until the Rapamycin powder is completely dissolved.[11] Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes.[11] Store the aliquots at -20°C or -80°C, protected from light.[11]
Protocol 2: Preparation of a 100 nM Rapamycin Working Solution in Cell Culture Medium
Materials:
-
10 mM Rapamycin stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tube or flask
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM Rapamycin stock solution at room temperature.
-
Dilution Calculation: To prepare 10 mL of a 100 nM working solution from a 10 mM stock, a 1:100,000 dilution is required. The volume of stock solution needed is (100 nM * 10 mL) / 10 mM = 1 µL.
-
Dilution: In a sterile conical tube or flask containing 10 mL of pre-warmed cell culture medium, add 1 µL of the 10 mM Rapamycin stock solution.[11]
-
Mixing: Immediately and gently mix the solution by swirling or inverting the tube to ensure homogeneity and prevent precipitation.[11]
-
Use: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Caption: Experimental workflow for preparing Rapamycin stock and working solutions.
Caption: Troubleshooting logic for inconsistent experimental results with Rapamycin.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin photosensitivity? - rapamycin - Rapamycin Longevity News [spotify.localizer.co]
- 6. Differential Effects of Rapamycin on Rods and Cones During Light-Induced Stress in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.umn.edu [experts.umn.edu]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ubpbio.com [ubpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Rapamycin (DMSO solution), immunosuppressant (CAS 53123-88-9) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Rapamycin Ready Made Solution, 2.5 mg/mL in DMSO (2.74 mM) [sigmaaldrich.com]
- 21. ejhp.bmj.com [ejhp.bmj.com]
Optimizing Rapamycin Dosage for Primary Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Rapamycin dosage for primary cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Rapamycin for primary cells?
A1: The effective concentration of Rapamycin varies significantly depending on the primary cell type and the experimental goal.[1][2] A general starting point for many primary cell lines is in the low nanomolar (nM) range.[1] For instance, concentrations between 0.5 nM and 1 µM have shown phenotypic effects in human primary cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[1][3]
Q2: How should I prepare and store Rapamycin?
A2: Rapamycin is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[4][5] For example, a 100 µM stock solution can be made by resuspending 9.1 µg in 100 µl of ethanol or DMSO.[5] It is recommended to store the stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles.[5] When preparing working solutions, pre-warm the aliquot and the cell culture medium to 37°C.[6] To minimize precipitation, it is advisable to add the medium to the Rapamycin stock solution rather than the other way around.[6]
Q3: How long should I treat my primary cells with Rapamycin?
A3: The duration of Rapamycin treatment is dependent on the specific research question and the cell type.[3][7] Short-term treatments (e.g., 1 hour) can be sufficient to observe inhibition of mTORC1 signaling.[5] However, longer incubation times (24 to 72 hours or more) may be necessary to observe effects on cell proliferation, viability, or to inhibit mTORC2.[3][4][7][8] Time-course experiments are recommended to determine the optimal treatment duration for your experimental setup.[2]
Q4: Why am I not seeing an effect of Rapamycin on my primary cells?
A4: Several factors could contribute to a lack of response. Different primary cell lines exhibit varied sensitivity to Rapamycin.[9] For example, some cell lines may require micromolar concentrations for an effect, while others respond to nanomolar concentrations.[9] The level of phosphatidic acid (PA) in the cells can also influence Rapamycin sensitivity, as it competes with Rapamycin for binding to mTOR.[4][10] Additionally, ensure that the Rapamycin solution is properly prepared and that the treatment duration is sufficient to elicit a response.[6]
Q5: I am observing an increase in Akt phosphorylation after Rapamycin treatment. Is this expected?
A5: Yes, this can be an expected outcome due to a known feedback loop.[9] Rapamycin inhibits mTORC1, which normally phosphorylates and inhibits substrates like S6 Kinase 1 (S6K1). S6K1, in turn, exerts negative feedback on upstream signaling molecules. By inhibiting mTORC1/S6K1, Rapamycin can relieve this negative feedback, leading to increased PI3K activity and subsequent phosphorylation of Akt.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | Rapamycin concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1-10 nM). |
| Solvent (e.g., DMSO) concentration is toxic. | Include a vehicle control (cells treated with the same concentration of solvent alone) to assess solvent toxicity.[2] Keep the final solvent concentration below 0.1%. | |
| Prolonged treatment duration. | Optimize the treatment time; shorter incubation periods may be sufficient to achieve the desired effect without causing excessive cell death.[7][8] | |
| Inconsistent or No Effect | Sub-optimal Rapamycin concentration. | Perform a thorough dose-response experiment to identify the effective concentration for your specific primary cell type.[1] |
| Insufficient treatment duration. | Increase the incubation time. Some effects, particularly on mTORC2, require prolonged exposure.[4] | |
| Improper Rapamycin preparation or storage. | Prepare fresh dilutions from a properly stored stock solution. Ensure complete dissolution in the solvent and culture medium.[5][6] | |
| Cell line-specific resistance. | Be aware that different primary cell lines have varying sensitivities to Rapamycin.[9] This can be due to factors like elevated phosphatidic acid levels.[10] | |
| Experimental variability. | Maintain consistency in cell passage number, confluence, and media components across experiments.[2] | |
| Unexpected Increase in Akt Phosphorylation | Feedback loop activation. | This is a known cellular response to mTORC1 inhibition.[9] Consider using dual mTORC1/mTORC2 inhibitors if this feedback interferes with your experimental goals. |
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of Rapamycin on various primary and other cell lines as reported in the literature. These values should serve as a starting point for experimental design.
Table 1: Effective Concentrations of Rapamycin in Various Cell Lines
| Cell Type | Rapamycin Concentration | Treatment Duration | Observed Effect |
| Primary Human Dermal Fibroblasts | 500 nM | 48h, 120h, 168h, 216h | Increased doubling time from 31h to a maximum of 224h.[3] |
| Primary Human Dermal Fibroblasts | 500 nM | Not Specified | Decrease in Ki67-positive cells from 70% to 31%.[3] |
| Human Venous Malformation Endothelial Cells | 1, 10, 100, 1000 ng/mL | 24h, 48h, 72h | Concentration- and time-dependent inhibition of cell viability.[3][7][8] |
| Primary Nasopharyngeal Carcinoma (NPC) Cells | 10 - 100 nM | Not Specified | Gradual decrease in cell number with increasing concentration.[11] |
| 9L Rodent Gliosarcoma Cells | 0.01 µg/mL | 72h | 34% growth inhibition.[12] |
| 9L Rodent Gliosarcoma Cells | 10 µg/mL | 72h | 62% growth inhibition.[12] |
| Human Oral Cancer Cells (Ca9-22) | ~15 µM | 24h | IC50 for proliferation inhibition.[13] |
| Primary Mouse Lymphocytes | 20 - 100 nM | Not Specified | Commonly used range for in vitro cultures.[6] |
Table 2: IC50 Values of Rapamycin in Various Cell Lines
| Cell Line | IC50 Value | Treatment Duration |
| Y79 Retinoblastoma | 0.136 µmol/L | Not Specified |
| MCF-7 (Breast Cancer) | ~4000 µg/mL | 48h |
| MDA-MB-468 (Breast Cancer) | ~3000 µg/mL | 48h |
| Ca9-22 (Oral Cancer) | ~15 µM | 24h |
Experimental Protocols
Protocol 1: Determining Optimal Rapamycin Dosage using a Dose-Response Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Rapamycin Preparation: Prepare a series of Rapamycin dilutions in complete cell culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Rapamycin dose).
-
Treatment: Remove the old medium from the cells and add the prepared Rapamycin dilutions and vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability/proliferation against the log of the Rapamycin concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of the biological response).
Protocol 2: Assessing mTOR Pathway Inhibition by Western Blot
-
Cell Treatment: Seed primary cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Rapamycin (as determined from the dose-response assay) and a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1), total S6K1, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess the degree of mTOR pathway inhibition.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: Experimental workflow for optimizing Rapamycin dosage.
Caption: Troubleshooting decision tree for Rapamycin experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Rapamycin In Vivo Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with Rapamycin.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side effects of Rapamycin observed in animal models?
A1: The most frequently reported unexpected side effects of Rapamycin in vivo include metabolic abnormalities such as hyperglycemia, glucose intolerance, and hyperlipidemia.[1][2][3] Other common side effects are testicular atrophy, immunosuppression, and dermatological issues.[4][5][6] The severity and incidence of these side effects are often dose-dependent and can vary based on the animal model and duration of treatment.
Q2: Are the metabolic side effects of Rapamycin reversible?
A2: Yes, several studies have shown that the negative metabolic effects of Rapamycin, such as glucose intolerance, are reversible upon cessation of treatment.[7] The timeframe for reversal can vary depending on the duration and dose of the prior treatment.
Q3: How does Rapamycin induce hyperglycemia and insulin resistance?
A3: Rapamycin's metabolic side effects are primarily linked to its inhibition of the mTORC2 signaling complex, in addition to its intended target, mTORC1.[8][9] While mTORC1 inhibition is associated with many of the therapeutic effects of Rapamycin, mTORC2 plays a crucial role in insulin signaling. By inhibiting mTORC2, Rapamycin can impair glucose uptake in peripheral tissues, leading to insulin resistance and subsequent hyperglycemia.[9][10]
Q4: Can the side effects of Rapamycin be mitigated without compromising its therapeutic efficacy?
A4: Yes, several strategies are being explored to mitigate Rapamycin's side effects. These include:
-
Intermittent Dosing: Administering Rapamycin intermittently (e.g., every other day or once a week) instead of continuously has been shown to reduce metabolic side effects while retaining some of the beneficial effects.[11][12]
-
Co-treatment with Metformin: Concurrent administration of Metformin, an anti-diabetic drug, can alleviate Rapamycin-induced glucose intolerance.[1][2][3]
-
Dose Reduction: Using the lowest effective dose of Rapamycin can help minimize off-target effects.
Troubleshooting Guides
Metabolic Side Effects
Problem: My mice are developing hyperglycemia and glucose intolerance after Rapamycin treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dose of Rapamycin | Reduce the dose of Rapamycin. The metabolic effects are often dose-dependent. |
| Continuous Dosing Schedule | Switch to an intermittent dosing schedule (e.g., every other day or 5 days on/2 days off). This can reduce the chronic inhibition of mTORC2.[11] |
| mTORC2 Inhibition | Consider co-administration with Metformin to improve glucose homeostasis.[1][2][3] |
| Dietary Factors | Ensure a consistent and appropriate diet for the animal model, as high-fat diets can exacerbate metabolic dysregulation. |
Testicular Atrophy
Problem: I am observing a decrease in testicular size and impaired fertility in male animals treated with Rapamycin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-dependent Toxicity | Lower the dose of Rapamycin, as testicular toxicity is often dose-dependent.[5] Low-dose Rapamycin has been shown to have a less severe impact on testicular function.[5][13] |
| Disruption of Spermatogenesis | Evaluate the duration of treatment. Shorter treatment periods may be less detrimental. Some studies suggest that the effects on spermatogenesis may be partially reversible at lower doses after discontinuing treatment.[5] |
General Health and Other Side Effects
Problem: My animals are experiencing significant weight loss, skin lesions, or signs of immunosuppression.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduced Food Intake and Altered Metabolism | Monitor food intake and body weight regularly.[14] If significant weight loss occurs, consider reducing the dose or switching to an intermittent dosing schedule. In some cases, rapamycin can paradoxically increase food intake in the long term.[14] |
| Dermatological Toxicity | Visually inspect the skin for any lesions or inflammation.[15] If skin issues arise, consult with a veterinarian and consider topical treatments or a reduction in the Rapamycin dose. |
| Immunosuppression | Monitor for signs of infection. If recurrent infections occur, this may indicate significant immunosuppression. Consider reducing the dose or discontinuing treatment. Blood cell counts can be monitored to assess the degree of immunosuppression. |
Quantitative Data Summary
Table 1: Effects of Rapamycin on Metabolic Parameters in Mice
| Parameter | Animal Model | Rapamycin Dose & Duration | Observation | Reference |
| Fasting Blood Glucose | Male C57BL/6J Mice | 14 ppm in diet for 52 weeks | Significant increase compared to controls | [14] |
| Glucose Tolerance | Genetically heterogeneous HET3 mice | Encapsulated in diet | Impaired as early as 1 month of treatment | [2] |
| Body Weight | Male C57BL/6J Mice | 14 ppm in diet | Consistently lower weight than controls after 5 weeks | [14] |
| Food Consumption | Male C57BL/6J Mice | 14 ppm in diet for 28 weeks | Significant increase compared to controls | [14] |
Table 2: Effects of Rapamycin on Testicular Function in Rats
| Parameter | Animal Model | Rapamycin Dose & Duration | Observation | Reference |
| Serum Testosterone | Lewis Rats (Kidney Transplant Model) | Conversion from Cyclosporine to Rapamycin for 16 weeks | Significantly lower compared to syngeneic isograft controls | [6] |
| Sperm Count | Male Rats | 2 mg/kg for 12 weeks | Reduction in sperm number | [5] |
Experimental Protocols
Protocol 1: Administration of Rapamycin in Mice (Intraperitoneal Injection)
-
Preparation of Rapamycin Stock Solution: Dissolve Rapamycin powder in 100% ethanol to create a stock solution of 10-20 mg/mL. Store at -20°C for up to one week.[16][17]
-
Preparation of Injection Solution: On the day of injection, dilute the stock solution in a vehicle solution. A common vehicle consists of 5% PEG 400 and 5% Tween 80 in sterile water or saline.[18] Another option is 0.25% PEG and 0.25% Tween-80 in water.[17] The final concentration of ethanol should be minimized.
-
Dosing and Administration:
-
The dose of Rapamycin can range from 1.5 mg/kg to 8 mg/kg depending on the experimental goals.[19]
-
Administer the solution via intraperitoneal (i.p.) injection.
-
For intermittent dosing, injections can be given every other day or on a 5-day on, 2-day off schedule.
-
Protocol 2: Assessment of Glucose Tolerance in Mice
-
Fasting: Fast the mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading from a tail snip using a standard glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizations
References
- 1. Metformin reduces glucose intolerance caused by rapamycin treatment in genetically heterogeneous female mice | Aging [aging-us.com]
- 2. Metformin reduces glucose intolerance caused by rapamycin treatment in genetically heterogeneous female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin/metformin co‐treatment normalizes insulin sensitivity and reduces complications of metabolic syndrome in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 5. Rapamycin inhibits spermatogenesis by changing the autophagy status through suppressing mechanistic target of rapamycin-p70S6 kinase in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effects of conversion from cyclosporine to rapamycin on testicular function and morphology in a rat transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin-induced metabolic defects are reversible in both lean and obese mice | Aging [aging-us.com]
- 8. Targeting the biology of aging with mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic mTOR inhibition by rapamycin induces muscle insulin resistance despite weight loss in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermittent rapamycin feeding recapitulates some effects of continuous treatment while maintaining lifespan extension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose rapamycin prevents Ang-II-induced toxicity in Leydig cells and testicular dysfunction in hypertensive SHR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic rapamycin treatment causes diabetes in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Rapamycin Promotes the Expansion of Myeloid Cells by Increasing G-CSF Expression in Mesenchymal Stem Cells [frontiersin.org]
- 17. Rapamycin modulation of p70 S6 kinase signaling inhibits Rift Valley fever virus pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
why is my Rapamycin treatment not inhibiting mTOR
Welcome to the technical support center for Rapamycin treatment. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where Rapamycin is not effectively inhibiting mTOR.
Frequently Asked Questions (FAQs)
Q1: My Rapamycin treatment is not inhibiting mTOR. What are the potential reasons?
A1: Several factors at the cellular and experimental level can lead to a lack of mTOR inhibition by Rapamycin. These can be broadly categorized as:
-
Cellular Resistance Mechanisms: Your cells may have intrinsic or acquired resistance to Rapamycin.
-
Suboptimal Experimental Conditions: The parameters of your experiment may not be optimal for effective mTOR inhibition.
-
Issues with the Compound: The Rapamycin you are using may have degraded or been improperly prepared.
This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guide: Cellular Resistance Mechanisms
Q2: How can I determine if my cells have developed resistance to Rapamycin?
A2: Resistance to Rapamycin can manifest in several ways at the molecular level. Here are some key mechanisms to investigate:
-
Mutations in the mTOR Pathway: Genetic alterations can prevent Rapamycin from binding to its target.
-
Alterations in Downstream Effectors: Changes in the proteins that mTORC1 regulates can bypass the inhibitory effect of Rapamycin.
-
Activation of Compensatory Signaling Pathways: Inhibition of mTORC1 can sometimes trigger other pro-survival pathways.
-
PI3K/Akt Pathway Activation: Rapamycin can inhibit a negative feedback loop from S6K1 to the PI3K pathway, leading to increased Akt activation, which can promote cell survival and proliferation.[4][5][6]
-
mTORC2-Mediated Akt Phosphorylation: While Rapamycin acutely inhibits mTORC1, the mTORC2 complex is largely resistant to it.[7][8][9] Prolonged mTORC1 inhibition can even lead to mTORC2-mediated activation of Akt.[10][11]
-
Experimental Workflow to Investigate Cellular Resistance
Below is a suggested workflow to diagnose the potential cause of resistance in your cell line.
Troubleshooting Guide: Suboptimal Experimental Conditions
Q3: Could my experimental setup be the reason for the lack of mTOR inhibition?
A3: Absolutely. The efficacy of Rapamycin is highly dependent on experimental parameters.[12]
Key Experimental Parameters to Verify
| Parameter | Recommendation | Rationale |
| Rapamycin Concentration | Perform a dose-response curve (e.g., 0.1 nM to 100 nM).[13] | The IC50 for Rapamycin can vary significantly between cell lines.[12] |
| Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | The inhibitory effects of Rapamycin are time-dependent.[12][14] |
| Solvent Control | Always include a vehicle control (e.g., DMSO). | High concentrations of solvents like DMSO can be toxic to cells and confound results.[12] |
| Cell Culture Conditions | Maintain consistency in cell confluence, passage number, and media components. | Cellular response can be influenced by these factors. |
| Compound Stability | Prepare fresh stock solutions and store them properly (at -20°C, protected from light and moisture).[13] | Rapamycin can degrade, leading to loss of potency.[13] |
Rapamycin IC50 Values in Various Cell Lines
The following table provides examples of the variability in Rapamycin sensitivity across different cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| Y79 | Retinoblastoma | 0.136 µmol/L | [12] |
| MCF-7 | Breast Cancer | ~4000 µg/mL (after 48h) | [12] |
| MDA-MB-468 | Breast Cancer | ~3000 µg/mL (after 48h) | [12] |
Key Experimental Protocols
Q4: How do I perform an mTORC1 kinase assay to confirm inhibition?
A4: An in vitro mTORC1 kinase assay is a direct way to measure the enzymatic activity of mTORC1 and assess the inhibitory effect of Rapamycin.
Protocol: In Vitro mTORC1 Kinase Assay
-
Cell Lysis:
-
Immunoprecipitation of mTORC1:
-
Incubate cell lysates with an antibody against a component of the mTORC1 complex (e.g., Raptor) to isolate it.[17]
-
-
Kinase Reaction:
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding sample buffer.
-
Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting.[17]
-
For a detailed step-by-step protocol, refer to established methods.[15][17][18]
Q5: How can I validate mTOR inhibition in whole cells?
A5: A common and effective method is to perform a Western blot to analyze the phosphorylation status of key downstream targets of mTORC1.
Protocol: Western Blot for mTORC1 Downstream Targets
-
Cell Treatment and Lysis:
-
Treat your cells with Rapamycin at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the change in phosphorylation levels upon Rapamycin treatment.
-
A significant decrease in the phosphorylation of these substrates indicates successful mTORC1 inhibition.[19]
Signaling Pathways and Logical Relationships
The mTOR Signaling Network and Rapamycin's Mode of Action
The following diagram illustrates the central role of mTOR in cell signaling and the points of intervention and resistance related to Rapamycin.
This diagram shows that Rapamycin, in complex with FKBP12, inhibits mTORC1. However, this can lead to the activation of the PI3K/Akt pathway through the disruption of a negative feedback loop. Additionally, mTORC2, which is largely insensitive to Rapamycin, can continue to activate Akt. These are key potential mechanisms of resistance.
References
- 1. Mechanisms of resistance to rapamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rapamycin.us [rapamycin.us]
- 14. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 16. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. The mTOR inhibitor rapamycin down-regulates the expression of the ubiquitin ligase subunit Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Rapamycin Toxicity in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the toxicity of rapamycin in animal experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with rapamycin in animal models?
A1: Chronic administration of rapamycin in animal models can lead to a range of toxicities. These include metabolic abnormalities like glucose intolerance and insulin resistance, hyperlipidemia, and weight loss.[1][2][3][4][5][6] Immunosuppression, leading to an increased risk of infections, is also a significant concern.[7][8] Other reported side effects in some models include testicular atrophy, cataracts, and potential renal and hepatic toxicities, especially when used in combination with other drugs like cyclosporine.[1]
Q2: How does intermittent dosing reduce rapamycin's toxicity?
A2: Intermittent dosing strategies are designed to maintain the therapeutic benefits of rapamycin, primarily through the inhibition of the mTORC1 pathway, while minimizing the off-target effects associated with the inhibition of the mTORC2 pathway.[2] Chronic rapamycin treatment can disrupt the assembly of mTORC2, leading to metabolic side effects.[2] Intermittent schedules, with drug-free periods, may allow for the recovery of mTORC2 signaling, thus reducing side effects like glucose intolerance.[2][8]
Q3: What are the advantages of using nano-delivery systems for rapamycin?
A3: Nano-delivery systems, such as liposomes and polymeric nanoparticles, can improve the pharmacokinetic profile of rapamycin, leading to enhanced bioavailability and targeted delivery.[9][10] This can potentially reduce the required dose and minimize systemic exposure, thereby lowering the risk of off-target toxicities.[9][10] For instance, nanoformulations can increase the water solubility of the poorly soluble rapamycin, facilitating its administration and absorption.[9]
Q4: Can combination therapies help in reducing rapamycin toxicity?
A4: Yes, combining rapamycin with other therapeutic agents can be a strategy to enhance efficacy while potentially allowing for a reduction in the rapamycin dosage, which in turn can decrease toxicity. For example, combining rapamycin with the MEK inhibitor trametinib has shown synergistic antitumor effects in preclinical models without a significant increase in toxicity.[11][12] However, it is crucial to note that some combinations, like with cisplatin, can lead to excessive toxicity, necessitating dose adjustments.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant weight loss in animals | High dose of rapamycin, metabolic disruption. | - Dose Reduction: Consider reducing the daily dose of rapamycin. Studies have shown that even lower doses can have therapeutic effects with reduced toxicity. - Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., every other day, or a few days on followed by a drug-free period).[2][7][8] - Dietary Monitoring: Ensure adequate food intake and consider a high-calorie diet if necessary. |
| Development of glucose intolerance or hyperglycemia | Inhibition of mTORC2 signaling pathway. | - Intermittent Dosing: This is a key strategy to mitigate metabolic side effects by allowing for mTORC2 recovery.[2] Schedules like 2mg/kg every 5 days have shown reduced impact on glucose homeostasis.[8] - Monitor Blood Glucose: Regularly monitor blood glucose levels to track the severity of the side effect. - Combination Therapy: Explore combination with insulin sensitizers, although this requires careful validation. |
| Signs of immunosuppression (e.g., infections) | Inhibition of mTOR, a key regulator of immune cell function. | - Lower Dosage: Use the minimum effective dose of rapamycin. - Prophylactic Antibiotics: In consultation with a veterinarian, consider prophylactic antibiotic treatment if infections are a recurring issue. - Aseptic Environment: Maintain a sterile environment for housing and procedures to minimize exposure to pathogens. |
| Inconsistent experimental results | Poor bioavailability of rapamycin, improper formulation or administration. | - Nanoformulation: Utilize a nano-delivery system (liposomes or nanoparticles) to improve solubility and bioavailability.[9][10] - Vehicle Optimization: Ensure the vehicle used for rapamycin administration is appropriate and consistent across all experiments. A common vehicle includes 10% PEG400 and 10% Tween 80.[14] - Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug levels and should be kept consistent. |
Quantitative Data on Toxicity Reduction Strategies
| Strategy | Animal Model | Key Findings | Reference |
| Intermittent Dosing | C57BL/6J Mice | 2mg/kg administered every 5 days extended lifespan with a reduced impact on glucose homeostasis compared to chronic treatment. | [8] |
| C3B6F1 Hybrid Mice | Weekly alternating feeding of 42 mg/kg rapamycin diet with a control diet partially ameliorated glucose intolerance induced by chronic treatment. | [2] | |
| Nanoformulation (Rapatar) | p53-/- Mice | Lifelong oral administration of nanoformulated rapamycin (Rapatar) at 0.5mg/kg showed no toxicity and extended lifespan. Bioavailability was significantly increased compared to unformulated rapamycin. | [9] |
| Combination Therapy (Rapamycin + Trametinib) | Xenograft Mouse Model | Co-administration of rapamycin and trametinib resulted in substantial suppression of tumor growth without obvious drug toxicity. | [11] |
| Combination Therapy (Rapamycin + Cyclophosphamide) | Pediatric Preclinical Xenograft Models | The combination was well-tolerated and showed therapeutic enhancement in many models. | [13] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin-Loaded Liposomes
This protocol is adapted from the ethanol injection method.[10][15]
Materials:
-
Rapamycin
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-pressure homogenizer
-
0.22 µm filter
Procedure:
-
Dissolve soy phosphatidylcholine, cholesterol, and DSPE-PEG(2000) in ethanol to form the lipid phase. A common lipid to drug ratio is 10:1 by weight.[10]
-
Dissolve rapamycin in ethanol.
-
Mix the lipid solution and the rapamycin solution.
-
Inject the ethanolic lipid-drug mixture into PBS (pH 7.4) with constant stirring.
-
Homogenize the resulting liposomal suspension using a high-pressure homogenizer to reduce the particle size.
-
Filter the liposome solution through a 0.22 µm filter for sterilization.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Assessment of Glucose Intolerance in Mice
This protocol describes a standard glucose tolerance test (GTT).[4][5]
Materials:
-
Glucose solution (e.g., 20% in sterile saline)
-
Glucometer and test strips
-
Mice fasted for 6 hours
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level from a tail snip (time 0).
-
Administer a bolus of glucose via intraperitoneal (IP) injection (typically 1-2 g/kg body weight).
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time to determine the glucose clearance rate.
Protocol 3: Quantification of Rapamycin in Animal Tissues
This protocol outlines a general procedure for rapamycin extraction and analysis using LC-MS/MS.[16][17][18]
Materials:
-
Tissue homogenizer
-
Precipitating solution (e.g., methanol containing an internal standard like ascomycin)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Homogenize a known weight of the tissue sample in a suitable buffer.
-
Add a precipitating solution containing an internal standard to a 0.1 mL aliquot of the tissue homogenate.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
Inject the sample into the LC-MS/MS system for quantification of rapamycin.
-
The analysis is typically performed using a C18 column and detection by positive electrospray ionization MS/MS.[16]
Visualizations
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory effect of rapamycin on mTORC1.
Caption: General experimental workflow for assessing rapamycin toxicity and efficacy in animal models.
Caption: A logical flowchart for troubleshooting common issues related to rapamycin toxicity in animal experiments.
References
- 1. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent rapamycin feeding recapitulates some effects of continuous treatment while maintaining lifespan extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin induces glucose intolerance in mice by reducing islet mass, insulin content, and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Rapamycin on Glucose Metabolism in Nine Inbred Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin induces glucose intolerance in mice by reducing islet mass, insulin content, and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Intermittent dosing of rapamycin maintains antiepileptogenic effects in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Rapamycin by Liposomes Synergistically Enhances the Chemotherapy Effect of 5-Fluorouracil on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin and trametinib: a rational combination for treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Stage 2 combination testing of rapamycin with cytotoxic agents by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 15. Preparation of a liposomal delivery system and its in vitro release of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Rapamycin Results
Welcome to the technical support center for rapamycin experimentation. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered when working with rapamycin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 values for rapamycin across different cancer cell lines?
A2: It is a well-documented phenomenon that different cancer cell lines exhibit a wide range of sensitivities to rapamycin.[1][2] This variability in the half-maximal inhibitory concentration (IC50) can be attributed to several factors:
-
Intrinsic Cellular Differences: The genetic makeup and signaling pathways active in a particular cell line heavily influence its response to rapamycin. For example, cells with an activated PI3K/AKT pathway may show increased sensitivity.[1]
-
Differential mTOR Pathway Component Expression: Variations in the expression levels of proteins within the mTORC1 and mTORC2 complexes can alter the cellular response to rapamycin.[2]
-
Competition with Phosphatidic Acid (PA): Rapamycin and PA compete for binding to mTOR. Cell lines with higher levels of PA may require higher concentrations of rapamycin to achieve mTOR inhibition.[1]
-
Experimental Conditions: Factors such as cell density, passage number, and the concentration of serum in the culture medium can all contribute to variability in IC50 values.[2]
| Cell Line | Rapamycin IC50 (Proliferation) | Reference |
| MCF-7 (Breast Cancer) | ~20 nM | [1] |
| MDA-MB-231 (Breast Cancer) | ~20 µM | [1] |
| Ca9-22 (Oral Cancer) | ~15 µM | [3] |
Q2: My rapamycin treatment is showing inconsistent effects on cell viability and proliferation. What could be the cause?
A2: Inconsistent effects on cell viability and proliferation are common and often stem from the concentration- and time-dependent nature of rapamycin's action.[4][5]
-
Concentration-Dependence: The inhibitory effects of rapamycin are strongly linked to the concentration used. For instance, in human venous malformation endothelial cells, higher concentrations led to greater inhibition of proliferation.[5]
-
Time-Dependence: The duration of exposure to rapamycin is critical. Significant inhibition of proliferation in some cell lines is only observed after 48 or 72 hours of treatment.[4][5]
-
Differential Effects on mTORC1 and mTORC2: Rapamycin primarily inhibits mTORC1. While prolonged exposure can inhibit mTORC2 in some cell lines, this effect is often cell-type specific and requires higher concentrations or longer treatment times.[1][2] Low concentrations of rapamycin (0.5–100 nM) are generally considered to target mTORC1, while higher concentrations (0.2–20 μM) may be required to affect mTORC2.[6]
To troubleshoot, it is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: I'm having trouble preparing my rapamycin stock solution, and I suspect it's not dissolving properly. What is the correct procedure?
A3: Proper preparation and storage of rapamycin are crucial for reproducible results due to its poor water solubility.[2]
-
Solvent: The most commonly recommended solvent is dimethyl sulfoxide (DMSO).[2][7] Ethanol can also be used.[2][8]
-
Stock Concentration: A common stock solution concentration is 10 mM in DMSO.[2][7]
-
Dissolution Procedure: To ensure complete dissolution, vortex the solution thoroughly. Gentle warming to 37°C can also help.[2][7]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][7] The dried form of rapamycin is stable for 2-3 years at -20°C, while in solution, it is best to use it within 3 months.[2]
Q4: I see precipitation when I dilute my rapamycin stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation is a common issue due to rapamycin's hydrophobic nature. Here are some tips to minimize it:
-
Pre-warm Components: Before dilution, warm both your rapamycin stock solution aliquot and the cell culture medium to 37°C.[2]
-
Correct Dilution Technique: Add the pre-warmed medium to the rapamycin stock solution, not the other way around.[2][9] For example, to make a 10 µM working solution from a 10 mM stock, add 999 µL of medium to 1 µL of the stock solution.[2]
-
Vortexing: Gently vortex the diluted solution to ensure it is fully dissolved before adding it to your cells.[2]
Troubleshooting Guides
Guide 1: Inconsistent Downstream Signaling Results (e.g., Western Blot for p-S6K1)
If you are observing variable phosphorylation status of mTORC1 downstream targets like S6 Kinase (S6K1) or 4E-BP1, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Rapamycin Concentration/Duration | Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 1, 6, 24, 48 hours) experiment to determine the optimal conditions for inhibiting mTORC1 signaling in your specific cell line. |
| Issues with Rapamycin Solution | Prepare fresh rapamycin stock and working solutions following the detailed protocol below. Ensure complete dissolution and proper storage. |
| Cell Culture Conditions | Standardize cell seeding density and passage number for all experiments. Consider serum-starving cells for 12-24 hours before treatment to synchronize them and reduce basal mTOR activity.[2] |
| Western Blotting Technique | Follow a standardized Western blot protocol. Ensure efficient protein transfer and use recommended antibody dilutions. Include positive and negative controls. Refer to general western blot troubleshooting guides for issues like high background or weak signals.[10][11][12][13] |
| Feedback Loop Activation | Be aware that rapamycin treatment can sometimes lead to the activation of Akt via feedback loops, which can complicate the interpretation of results.[1] |
Guide 2: Inconsistent Autophagy Induction
Rapamycin is a known inducer of autophagy through mTORC1 inhibition.[14][15] If you are seeing inconsistent results in your autophagy assays (e.g., LC3-II conversion), consider these points:
| Potential Cause | Troubleshooting Steps |
| Insufficient mTORC1 Inhibition | Confirm mTORC1 inhibition by checking the phosphorylation status of its downstream targets (e.g., p-S6K1). Autophagy induction is a downstream event and may require more complete or sustained mTORC1 inhibition. |
| Time- and Concentration-Dependence | Autophagy induction by rapamycin is both time- and concentration-dependent.[16] In HeLa cells, for example, autophagy was observed after treatment with 1 µM rapamycin for 2, 5, and 7 hours.[16] Optimize these parameters for your cell line. |
| Cellular Context | The timing of rapamycin treatment relative to the progression of a disease model can be critical. For instance, in a mouse model of Alzheimer's disease, rapamycin-induced autophagy was effective at reducing pathology only when administered early in the disease course.[17][18] |
| Assay-Specific Variability | Different autophagy assays have their own limitations. For Western blotting of LC3, ensure you are getting good separation of LC3-I and LC3-II bands and consider using an autophagy flux inhibitor (e.g., bafilomycin A1) to distinguish between increased autophagosome formation and decreased degradation. |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
This protocol provides a standardized method for preparing rapamycin solutions for cell culture experiments.[2][7]
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution in DMSO:
-
Calculate the required amount of rapamycin (MW: 914.17 g/mol ). For 1 mL of 10 mM stock, you need 9.14 mg.
-
Weigh the rapamycin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use volumes.
-
Store aliquots at -20°C for up to 3 months.[2]
-
-
Prepare Working Solutions in Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution and pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions in the pre-warmed medium to achieve the desired final concentrations.
-
Important: Add the medium to the rapamycin stock, not the other way around, to prevent precipitation.[9]
-
Gently vortex each dilution to ensure complete mixing before adding to the cells.
-
Protocol 2: General Cell Treatment with Rapamycin
This protocol outlines a general workflow for treating cultured cells with rapamycin.
Procedure:
-
Cell Seeding: Plate cells at a consistent density in multi-well plates and allow them to adhere for 24 hours.[2]
-
Pre-treatment (Optional): For some experiments, serum-starve the cells for 12-24 hours prior to rapamycin treatment to synchronize the cell cycle and reduce basal mTOR signaling.[2]
-
Rapamycin Treatment:
-
Remove the old medium.
-
Add the freshly prepared rapamycin working solutions (and a vehicle control, e.g., DMSO) to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis: Proceed with your planned downstream analysis, such as cell viability assays, Western blotting, or autophagy assays.
Visualizations
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Inducing Autophagy by Rapamycin Before, but Not After, the Formation of Plaques and Tangles Ameliorates Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for Rapamycin in Vivo Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapamycin for in vivo applications. The focus is on addressing challenges related to its poor aqueous solubility and providing guidance on the selection and preparation of alternative solvent systems.
Frequently Asked Questions (FAQs)
Q1: Why is dissolving Rapamycin for in vivo use challenging?
A1: Rapamycin is a highly lipophilic molecule with a logP of approximately 4.3, making it practically insoluble in water (about 2.6 µg/mL).[1][2] This poor aqueous solubility presents a significant hurdle for preparing formulations suitable for in vivo administration, as direct injection of an aqueous suspension can lead to precipitation, inconsistent dosing, and low bioavailability.
Q2: What are the most common alternative solvents for preparing Rapamycin for in vivo studies?
A2: Due to its low water solubility, Rapamycin is typically first dissolved in a small amount of a water-miscible organic solvent. This stock solution is then further diluted in a vehicle suitable for injection. Commonly used organic solvents and vehicle components include:
-
Primary Organic Solvents: Dimethyl sulfoxide (DMSO), Ethanol, N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP).[3][4][5]
-
Vehicle Components: Polyethylene glycol 400 (PEG 400), Tween 80 (Polysorbate 80), and Carboxymethylcellulose (CMC).[6][7]
Q3: Are there any safety concerns with using these alternative solvents in vivo?
A3: Yes, the choice of solvent and its final concentration in the formulation are critical to avoid toxicity. For instance, while DMSO is an excellent solvent for Rapamycin, its use in vivo is associated with potential toxicity at higher concentrations. Similarly, other organic solvents may have their own toxicological profiles that need to be considered. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent system itself.
Q4: How can I improve the bioavailability of orally administered Rapamycin?
A4: The oral bioavailability of Rapamycin is generally low and variable.[2] To improve this, various advanced formulations have been developed, including:
-
Nanoformulations: Micelles based on Pluronic block copolymers have been shown to increase water solubility and enhance absorption.[8][9][10]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the stability and bioavailability of Rapamycin.[11][12]
-
Microencapsulation: For dietary administration in long-term studies, microencapsulated Rapamycin is often used to ensure consistent dosing and stability in the feed.[6]
Troubleshooting Guide
Issue: My Rapamycin solution precipitates after dilution with an aqueous buffer.
This is a common issue due to the drastic change in solvent polarity. Here are some troubleshooting steps:
| Potential Cause | Troubleshooting Step | Explanation |
| Exceeding Solubility Limit | Decrease the final concentration of Rapamycin in the aqueous solution. | Rapamycin's solubility in aqueous solutions is extremely low. Even with co-solvents, there is a limit to how much can be kept in solution. |
| Incorrect Mixing Procedure | Always add the organic stock solution of Rapamycin dropwise to the larger volume of the vigorously stirring aqueous buffer. | Adding the aqueous buffer to the organic stock can cause a rapid, localized change in polarity, leading to immediate precipitation.[13][14] |
| Insufficient Co-solvent Concentration | Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous solution. | A certain percentage of the organic co-solvent is often necessary to maintain the solubility of Rapamycin. Be mindful of the solvent tolerance of your experimental model. |
| Temperature Effects | Ensure that both the Rapamycin stock solution and the aqueous buffer are at room temperature before mixing. | Temperature can influence the solubility of compounds. Consistent temperature control during preparation is important.[14] |
| pH Shifts | Check the pH of your final formulation. While Rapamycin's solubility is not strongly pH-dependent, extreme pH values can affect its stability.[15] | Rapamycin is more stable in neutral to slightly acidic conditions and degrades in highly acidic environments.[12] |
Data Presentation
Table 1: Solubility of Rapamycin in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~2.6 µg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [4] |
| Ethanol | ~0.25 mg/mL | [4] |
| N,N-Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| N-methyl-2-pyrrolidone (NMP) | >120 mg/mL | [5] |
| Benzyl Alcohol | >400 mg/mL | [5] |
| Polyethylene glycol 400 (PEG 400) | Slightly soluble | [16][17] |
| Propylene Glycol | Slightly soluble | [16][17] |
| Tween 80 (Polysorbate 80) | Slightly soluble | [17] |
Table 2: Common Vehicle Formulations for In Vivo Rapamycin Administration
| Vehicle Composition | Route of Administration | Animal Model | Reference(s) |
| 10% PEG 400, 10% Tween 80 in ddH₂O | Intraperitoneal (IP) | Mouse | [6] |
| 5% Tween 80, 5% PEG 400 in Ethanol | Intraperitoneal (IP) | Mouse | |
| Carboxymethylcellulose | Intraperitoneal (IP) | Mouse | [7] |
| 29% N,N-dimethylacetamide, 64% PEG 400, 7% Tween 80 | Intravenous (IV) | Rat | [3] |
| 0.5% Methyl cellulose | Oral (gavage) | Mouse | [8][9] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection in Mice
This protocol describes the preparation of a 1 mg/mL Rapamycin solution.
Materials:
-
Rapamycin powder
-
100% Ethanol or DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of Rapamycin powder.
-
Dissolve the Rapamycin in a small volume of 100% ethanol or DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[18] Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the vehicle by combining 10% PEG 400 and 10% Tween 80 in sterile ddH₂O or saline.[6] For example, to make 10 mL of vehicle, add 1 mL of PEG 400 and 1 mL of Tween 80 to 8 mL of ddH₂O.
-
-
Prepare the Final Working Solution:
-
Add the concentrated Rapamycin stock solution to the vehicle to achieve the final desired concentration of 1 mg/mL. For example, to make 10 mL of a 1 mg/mL solution from a 50 mg/mL stock, add 200 µL of the stock to 9.8 mL of the vehicle.[18]
-
Vortex the solution vigorously until it is clear and homogenous.
-
-
Sterile Filtration:
-
Vehicle Control:
-
Prepare a vehicle control solution by following the same procedure but adding the equivalent volume of the primary organic solvent (ethanol or DMSO) without Rapamycin.
-
Mandatory Visualization
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[19][20][21] Rapamycin, in complex with FKBP12, primarily inhibits mTORC1.[19]
Experimental Workflow for Rapamycin Solution Preparation
This diagram outlines the general workflow for preparing a Rapamycin solution for in vivo injection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacometrics and delivery of novel nanoformulated PEG-b-poly(ε-caprolactone) micelles of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53â/â mice by delaying carcinogenesis | Aging [aging-us.com]
- 10. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53-/- mice by delaying carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. EP0649659B1 - Rapamycin formulation for IV injection - Google Patents [patents.google.com]
- 17. A novel rapamycin-polymer conjugate based on a new poly(ethylene glycol) multiblock copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 19. mTOR - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Researcher's Guide to Confirming mTOR Inhibition by Rapamycin and Its Alternatives
This guide provides a comprehensive comparison of methodologies to confirm the inhibition of the mechanistic target of rapamycin (mTOR) by Rapamycin. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative inhibitors, supporting experimental data, and detailed protocols.
The primary and most established method for confirming mTORC1 inhibition is to measure the phosphorylation status of its downstream effector proteins via Western blot. A significant decrease in the phosphorylation of ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is the canonical indicator of successful mTORC1 pathway suppression by Rapamycin.[1][2][3]
The mTOR Signaling Pathway and Inhibitor Action
The mTOR protein kinase is a central regulator of cell growth and metabolism, operating within two distinct complexes: mTORC1 and mTORC2.[4] Rapamycin, in complex with the protein FKBP12, acts as a specific allosteric inhibitor of mTORC1.[5][6] While highly effective against mTORC1, it does not acutely inhibit mTORC2, although chronic exposure can disrupt mTORC2 assembly and signaling.[1][5] This specificity is a critical point of comparison with newer, second-generation mTOR inhibitors.
Comparison of mTOR Inhibitors
While Rapamycin and its analogs (Rapalogs) are specific to mTORC1, second-generation ATP-competitive inhibitors (TORKinibs) target the kinase domain of mTOR itself, thereby inhibiting both mTORC1 and mTORC2.[6][7] This dual inhibition can lead to a more complete shutdown of mTOR signaling and may be more potent in certain contexts.[8]
| Inhibitor Class | Example(s) | Mechanism of Action | Primary Target(s) | Key Downstream Readouts for Inhibition |
| Rapalogs | Rapamycin (Sirolimus), Everolimus | Allosteric, forms a complex with FKBP12 | mTORC1 | ↓ p-S6K1 (Thr389), ↓ p-4E-BP1 (Thr37/46) |
| TORKinibs | Torin1, PP242, AZD8055 | ATP-Competitive | mTORC1 & mTORC2 | ↓ p-S6K1 (Thr389), ↓ p-4E-BP1 (Thr37/46), ↓ p-Akt (Ser473) |
Table 1: Comparison of mTOR Inhibitor Classes. The table outlines the key differences in mechanism and targets between first-generation Rapalogs and second-generation TORKinibs. The distinct downstream readouts are crucial for experimentally confirming the activity of each class.
Quantitative Data: Optimal Inhibitor Concentrations
The effective concentration of an inhibitor can vary by cell type and experimental conditions. The following data, derived from studies on gerosuppression, provide a starting point for designing experiments.[8]
| Inhibitor | Class | Optimal Gerosuppressive Concentration |
| Rapamycin | Rapalog | 2.5 - 20 nM |
| Torin1 | TORKinib | 30 nM |
| PP242 | TORKinib | 300 nM |
| AZD8055 | TORKinib | 100 nM |
Table 2: Example Optimal Concentrations for mTOR Inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
Experimental Protocol: Western Blot for mTOR Pathway
This protocol details the steps to assess the phosphorylation status of key mTOR pathway proteins in cultured cells following inhibitor treatment.
Methodology
-
Cell Culture and Treatment :
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of Rapamycin (e.g., 20 nM) or other inhibitors for a specified time (e.g., 1, 4, or 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
-
Protein Extraction :
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.[9]
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Antibody Incubation and Detection :
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Key antibodies include:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473) (for TORKinibs)
-
Total Akt
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Wash the membrane three times with TBST.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
-
Data Analysis :
-
Quantify the band intensities using image analysis software.
-
For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal. Normalize this ratio to the loading control to confirm mTOR pathway inhibition.[10]
-
Logical Comparison of Inhibitor Specificity
The choice of inhibitor depends on the experimental goal. If the aim is to specifically probe the function of mTORC1, Rapamycin is the ideal tool. If the goal is to achieve a more potent and complete blockade of all mTOR functions, a TORKinib is more appropriate.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 8. Gerosuppression by pan-mTOR inhibitors | Aging [aging-us.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Rapamycin Efficacy: A Comparative Guide to Phospho-S6 Antibodies
For researchers, scientists, and drug development professionals, accurately validating the efficacy of mTOR inhibitors like Rapamycin is critical. The phosphorylation of the ribosomal protein S6 (p-S6) is a widely accepted downstream biomarker for mTORC1 activity. This guide provides a comprehensive comparison of phospho-S6 antibodies and alternative methods for validating Rapamycin's on-target effects, supported by experimental data and detailed protocols.
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism. Rapamycin and its analogs (rapalogs) are potent inhibitors of mTOR Complex 1 (mTORC1). Validating the efficacy of these inhibitors relies on robust methods to measure the inhibition of the mTORC1 signaling pathway. The phosphorylation of the S6 ribosomal protein, a downstream effector of mTORC1, serves as a reliable and frequently used biomarker for this purpose.
Comparison of Commercially Available Phospho-S6 Antibodies
Choosing the right antibody is paramount for obtaining reliable and reproducible results. Several vendors offer highly cited antibodies targeting the phosphorylated residues of S6, primarily at the Ser235/236 and Ser240/244 sites. Below is a comparison of some of the most commonly used antibodies.
| Antibody (Clone) | Vendor | Host | Applications | Key Features |
| Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) XP® Rabbit mAb #4858 | Cell Signaling Technology | Rabbit | WB, IHC, IF, Flow Cytometry | Highly cited, recombinant antibody ensuring lot-to-lot consistency. Known for high specificity and sensitivity.[1] |
| Phospho-S6 Ribosomal Protein (Ser240/244) (D68F8) Rabbit mAb #5364 | Cell Signaling Technology | Rabbit | WB, IHC, IF, Flow Cytometry | Recombinant antibody with excellent performance in various applications. Often used as a primary readout for mTORC1 activity. |
| Anti-Phospho-S6 Ribosomal Protein (Ser235/236) antibody (ab32528) | Abcam | Rabbit | WB, IHC, IF | Polyclonal antibody with a broad range of cited applications. |
| Ribosomal Protein S6/RPS6 [p Ser235, p Ser236] Antibody (NB100-1553) | Bio-Techne | Rabbit | WB, IHC | Polyclonal antibody validated for Western Blot and Immunohistochemistry.[2] |
| Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech | Rabbit | WB, IF, ELISA | Polyclonal antibody with customer reviews highlighting good specificity in Western Blotting.[3] |
Quantitative Data on Rapamycin Efficacy
The half-maximal inhibitory concentration (IC50) of Rapamycin for p-S6 inhibition can vary significantly across different cell lines. This variability can be attributed to factors such as the expression levels of mTOR pathway components and the presence of feedback loops.
| Cell Line | Rapamycin IC50 for p-S6 Inhibition | Reference |
| Human T cells | 19.8 nM | [4] |
| Raji (Burkitt Lymphoma) | > 1000 nM | [5] |
| Mel270 (Uveal Melanoma) | ~50 nM (for 100% p70S6K inhibition) | [6] |
| 92.1 (Uveal Melanoma) | ~50 nM (for 100% p70S6K inhibition) | [6] |
| STC-1 (Murine Endocrine) | Dose-dependent decrease up to 50 nM | [7] |
| GLUTag (Murine Endocrine) | Dose-dependent decrease up to 50 nM | [7] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible validation of Rapamycin's efficacy. Below are summarized protocols for key immunoassays.
Western Blotting
Western blotting is a cornerstone technique for quantifying changes in protein phosphorylation.
Protocol Summary:
-
Cell Lysis: After treatment with Rapamycin, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) XP® Rabbit mAb #4858 at 1:1000 dilution) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-S6 signal to total S6 or a loading control like β-actin or GAPDH.
Immunohistochemistry (IHC)
IHC allows for the visualization of p-S6 expression within the morphological context of tissues.
Protocol Summary:
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibody (e.g., Phospho-S6 Ribosomal Protein (Ser240/244) (D68F8) Rabbit mAb #5364 at 1:100-1:400 dilution) overnight at 4°C.
-
Detection: Use a polymer-based HRP detection system and a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.
-
Analysis: Evaluate the staining intensity and percentage of positive cells.
Immunofluorescence (IF)
IF provides high-resolution localization of p-S6 within cells.
Protocol Summary:
-
Cell Preparation: Grow cells on coverslips, treat with Rapamycin, and then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibody (e.g., Phospho-S6 Ribosomal Protein (Ser235/236) antibody at a recommended dilution) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium and visualize using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the validation process.
mTORC1 signaling pathway and Rapamycin's point of inhibition.
General experimental workflow for validating Rapamycin efficacy.
Alternative Methods for Validating Rapamycin Efficacy
While detecting p-S6 is a robust method, examining other downstream targets of mTORC1 can provide a more comprehensive picture of Rapamycin's efficacy.
-
Phospho-S6 Kinase 1 (p-S6K1): S6K1 is the direct upstream kinase of S6. Analyzing the phosphorylation of S6K1 at sites like Threonine 389 (Thr389) provides a more proximal readout of mTORC1 activity. In some contexts, p-S6K1 may be a more sensitive marker than p-S6.[8]
-
Phospho-4E-Binding Protein 1 (p-4E-BP1): 4E-BP1 is another critical substrate of mTORC1. Phosphorylation of 4E-BP1 by mTORC1 leads to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing for cap-dependent translation. Assessing the phosphorylation of 4E-BP1 at multiple sites (e.g., Thr37/46) offers an independent measure of mTORC1 inhibition. It's important to note that the phosphorylation of 4E-BP1 can be less sensitive to Rapamycin than S6K1 phosphorylation.[8]
-
In Vitro Kinase Assays: For a direct measure of mTORC1 kinase activity, an in vitro kinase assay can be performed using recombinant mTORC1 and its substrates like S6K1 or 4E-BP1.
Comparison of different mTORC1 activity readouts.
Conclusion
Validating the efficacy of Rapamycin by assessing the phosphorylation of S6 is a well-established and reliable method. A variety of high-quality antibodies are available for this purpose, suitable for a range of applications including Western Blotting, IHC, and IF. For a more comprehensive analysis, it is advisable to also examine other mTORC1 substrates such as S6K1 and 4E-BP1. The choice of readout and antibody should be guided by the specific experimental context and the need for sensitivity and specificity. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately validate the on-target effects of Rapamycin and other mTOR inhibitors.
References
- 1. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 4. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting mTOR/p70S6K/glycolysis signaling pathway restores glucocorticoid sensitivity to 4E-BP1 null Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K/mTOR Pathway in Murine Endocrine Cell Lines: In Vitro and in Vivo Effects on Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
Rapamycin vs. Torin 1: A Comparative Guide to mTOR Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of mTOR inhibitors is critical for designing effective experiments and therapeutic strategies. This guide provides a detailed comparison of two prominent mTOR inhibitors, Rapamycin and Torin 1, focusing on their mechanisms of action, biochemical potency, and cellular effects, supported by experimental data and protocols.
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] While both complexes share mTOR as their catalytic subunit, they are regulated differently and have distinct downstream targets.[1][3] Rapamycin, a natural macrolide, has been a cornerstone for studying mTORC1, while Torin 1 represents a second-generation, ATP-competitive inhibitor with broader activity.
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between Rapamycin and Torin 1 lies in their mode of inhibition and their selectivity for the two mTOR complexes.
Rapamycin is an allosteric inhibitor that specifically targets mTORC1.[4][5] It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR within mTORC1, leading to the inhibition of its kinase activity.[1][6] This mechanism is highly specific for mTORC1, and acute treatment with Rapamycin does not affect mTORC2 activity.[5][7] However, prolonged treatment with Rapamycin can inhibit the assembly and function of mTORC2 in some cell lines.[8][9]
Torin 1 , in contrast, is an ATP-competitive inhibitor of the mTOR kinase.[8][10] It directly targets the catalytic site of mTOR, effectively blocking the activity of both mTORC1 and mTORC2.[1][8][11] This dual inhibition allows for the investigation of cellular processes regulated by both mTOR complexes and can overcome some of the limitations of Rapamycin, such as the incomplete inhibition of certain mTORC1 substrates.[5][12]
Biochemical Potency and Cellular Effects
The different mechanisms of action of Rapamycin and Torin 1 translate to distinct biochemical potencies and cellular consequences.
| Feature | Rapamycin | Torin 1 |
| Target | Primarily mTORC1 (allosteric inhibitor) | mTORC1 and mTORC2 (ATP-competitive inhibitor)[1][8][11] |
| IC50 (mTORC1) | Varies by cell type and substrate | ~2 nM[12][13] |
| IC50 (mTORC2) | Generally considered insensitive (acute) | ~10 nM[12][13] |
| Effect on 4E-BP1 Phosphorylation | Incomplete, spares some phosphorylation sites[5][7] | Complete dephosphorylation[5] |
| Effect on Akt Phosphorylation (Ser473) | Can lead to hyperphosphorylation (feedback loop)[14] | Potent inhibition[12] |
| Induction of Autophagy | Induces autophagy, but less robustly | Potent inducer of autophagy[5][8][15] |
| Cell Proliferation | Cytostatic, slows proliferation[16] | Potent inhibition of proliferation and cell cycle arrest[5][11] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the mTOR signaling pathway and the distinct points of inhibition for Rapamycin and Torin 1.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What are mTORC1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. rapamycin.us [rapamycin.us]
- 12. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Research: Rapamycin vs. Everolimus
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer therapeutics, the mTOR (mammalian target of rapamycin) pathway stands as a pivotal signaling node, governing cell growth, proliferation, and survival. Rapamycin and its analog, everolimus, both potent inhibitors of mTOR, have garnered significant attention in oncology research. This guide provides an objective, data-driven comparison of these two molecules, offering insights into their mechanisms, preclinical efficacy, and clinical applications to aid researchers and drug development professionals in their pursuit of novel cancer therapies.
Mechanism of Action: A Shared Target, Subtle Differences
Both rapamycin (also known as sirolimus) and everolimus exert their anticancer effects by inhibiting the mTOR protein, specifically the mTORC1 complex.[1] This inhibition is not direct but is mediated through the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[1][2] The resulting drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[1] This blockade disrupts downstream signaling, ultimately suppressing protein synthesis and arresting the cell cycle, primarily at the G1-S phase transition.[3]
Everolimus, a 40-O-(2-hydroxyethyl) derivative of rapamycin, was developed to improve upon the pharmacokinetic profile of its parent compound, offering better solubility and oral bioavailability.[1] While their core mechanism of action is identical, some studies suggest potential subtle differences in their downstream effects. For instance, one study in canine melanoma cells suggested that everolimus might have a superior inhibitory effect on mTORC2 and ERK phosphorylation compared to rapamycin, although this requires further investigation in human cancer models.[4]
Preclinical Performance: A Comparative Analysis
In vitro studies across a panel of cancer cell lines have demonstrated the potent anti-proliferative effects of both rapamycin and everolimus, often with IC50 (half-maximal inhibitory concentration) values in the nanomolar range.
Table 1: Comparative IC50 Values of Rapamycin and Everolimus in Human Cancer Cell Lines
| Cell Line | Cancer Type | Rapamycin IC50 (nM) | Everolimus IC50 (nM) | Reference |
| Caki-2 | Renal | 1.8 ± 0.5 | 2.2 ± 0.6 | [1] |
| 786-O | Renal | 2.5 ± 0.7 | 3.1 ± 0.9 | [1] |
| MCF-7 | Breast | ~1-10 | ~1-10 | [1] |
| HCT-15 | Colon | - | ~10 | [1] |
| A549 | Lung | - | ~10 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.
A study on canine malignant melanoma cell lines showed that both rapamycin and everolimus, when combined with carboplatin, acted synergistically to reduce cell viability.[4] Both drugs were also found to decrease the extracellular acidification rate, indicating a reduction in cancer cell glycolysis.[4] In this study, the IC50 values for rapamycin ranged from 9.0 x 10³ to 1.0 x 10¹³ nM, while for everolimus, the range was 7.2 x 10³ to 1.3 x 10⁴ nM, highlighting variability across different cell lines.[4]
Anti-Angiogenic Effects
Beyond their direct anti-proliferative effects on tumor cells, both rapamycin and everolimus exhibit anti-angiogenic properties. They can inhibit the proliferation of endothelial cells and reduce the expression of key angiogenic factors like VEGF (vascular endothelial growth factor) and HIF-1α (hypoxia-inducible factor-1α).[2] Some studies suggest that everolimus has distinct anti-angiogenic and vascular properties.[2][5] For instance, in vivo studies have shown that everolimus can reduce the amount of both mature and immature blood vessels in tumors.[5] While both drugs impact angiogenesis, the full extent of their comparative effects in this domain is still an area of active research.
Clinical Landscape: Focus on Everolimus
While rapamycin laid the foundational understanding of mTOR inhibition, its analog everolimus has been more extensively developed and approved for various cancer indications. Clinical trials have demonstrated the efficacy of everolimus in treating advanced renal cell carcinoma, hormone receptor-positive, HER2-negative breast cancer, and pancreatic neuroendocrine tumors.[3][6][7]
Table 2: Selected Phase III Clinical Trial Data for Everolimus
| Trial Name (Cancer Type) | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| RECORD-1 (Advanced Renal Cell Carcinoma) | Everolimus (10 mg/day) | Placebo | 4.9 months | 14.8 months | [6] |
| 1.9 months | 14.4 months | ||||
| BOLERO-2 (HR+, HER2- Advanced Breast Cancer) | Everolimus + Exemestane | Placebo + Exemestane | 7.8 months | 31.0 months | [6] |
| 3.2 months | 26.6 months | ||||
| RADIANT-3 (Advanced Pancreatic Neuroendocrine Tumors) | Everolimus (10 mg/day) | Placebo | 11.0 months | 44.0 months | [7] |
| 4.6 months | 37.7 months |
Note: This table presents a selection of data and is not exhaustive. PFS and OS are reported in months.
The pharmacokinetic profile of everolimus has been well-characterized in cancer patients. Following oral administration, it has a terminal half-life of approximately 30 hours.[8]
Experimental Protocols
To facilitate reproducible research, this section details common methodologies used to evaluate the effects of rapamycin and everolimus.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of rapamycin or everolimus (e.g., 0.1 nM to 1000 nM) for the desired duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for mTOR Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
Rapamycin and its analog everolimus are invaluable tools in cancer research, both effectively targeting the mTORC1 signaling pathway. Everolimus offers improved pharmacokinetic properties, which has led to its broader clinical development and approval for several cancer types. While their primary mechanism of action is shared, subtle differences in their broader pharmacological profiles may exist and warrant further investigation. This guide provides a foundational comparison based on available experimental data. Future head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative advantages of each compound and to guide the development of more effective mTOR-targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward rapamycin analog (rapalog)-based precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the effects of mTOR inhibitors rapamycin and everolimus in combination with carboplatin on canine malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Discovery – Targeted Treatments and mTOR Inhibitors - NCI [cancer.gov]
- 8. Phase I pharmacokinetic and pharmacodynamic study of the oral mammalian target of rapamycin inhibitor everolimus in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Genetic Validation of Rapamycin's Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic methods used to validate the engagement of Rapamycin with its molecular target, the mechanistic Target of Rapamycin (mTOR). We will delve into the experimental data supporting these methodologies, present detailed protocols for key experiments, and offer a comparative analysis of alternative approaches.
The mTOR protein kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] Rapamycin, an allosteric inhibitor, primarily targets mTORC1.[1][2] Validating that a drug interacts with its intended target and elicits the desired functional response is a critical step in drug discovery and development.[5][6] Genetic approaches provide powerful tools to confirm this target engagement.
Genetic Validation Methodologies
Genetic validation techniques manipulate the expression of the target gene to observe the resulting phenotypic changes in the presence of the drug. The primary methods for validating Rapamycin's engagement with mTOR include CRISPR-based technologies, RNA interference (shRNA/siRNA), and overexpression studies.
CRISPR-Based Screens
CRISPR-Cas9 technology has revolutionized target identification and validation.[5][7] Genome-wide CRISPR screens can be employed to identify genes whose loss-of-function (CRISPR knockout), activation (CRISPRa), or inhibition (CRISPRi) confers resistance or sensitivity to Rapamycin.[8][9] For instance, a pooled CRISPRa screen can identify genes that, when activated, lead to Rapamycin resistance, providing strong evidence for their involvement in the mTOR pathway.[8]
RNA Interference (shRNA/siRNA)
Short hairpin RNA (shRNA) and small interfering RNA (siRNA) mediate the knockdown of specific genes.[10][11] Studies have shown that shRNA-mediated knockdown of mTOR or its associated components, like Raptor (for mTORC1) or Rictor (for mTORC2), can alter a cell's response to Rapamycin.[12] For example, knocking down FKBP12, the protein that forms a complex with Rapamycin to inhibit mTOR, can block the inhibitory effect of Rapamycin on mTORC2.[11] Similarly, combining mTOR-specific siRNA with Rapamycin has been shown to synergistically inhibit tumor growth.[13]
Overexpression Studies
Conversely, overexpressing components of the mTOR pathway can also validate target engagement. For example, the overexpression of PRAS40, a component of mTORC1, can compete with other substrates for phosphorylation, and its elevated expression has been linked to therapeutic resistance to Rapamycin.[14]
Comparison of Genetic Validation Methods
| Method | Principle | Advantages | Disadvantages | Typical Application for Rapamycin |
| CRISPR Knockout | Permanent gene disruption via DNA double-strand breaks. | Complete loss-of-function; high specificity. | Potential for off-target effects; can be lethal if the gene is essential. | Identifying genes essential for Rapamycin's cytotoxic effects. |
| CRISPRa/CRISPRi | Gene activation or repression without altering the DNA sequence. | Reversible and tunable gene expression; allows for studying essential genes. | Off-target effects are possible; efficiency can be variable. | Identifying genes that modulate sensitivity or resistance to Rapamycin.[8][9] |
| shRNA/siRNA | Post-transcriptional gene silencing via mRNA degradation. | Transient and tunable knockdown; relatively easy to implement. | Incomplete knockdown; potential for off-target effects; transient effect. | Confirming the role of mTOR and its pathway components in Rapamycin's mechanism of action.[10][11][15] |
| Overexpression | Introduction of a gene to be expressed at high levels. | Gain-of-function analysis; straightforward to implement. | Non-physiological expression levels can lead to artifacts. | Validating that increased levels of an mTOR pathway component alter Rapamycin sensitivity.[14] |
Alternative Validation Approaches
While genetic methods are powerful, a multi-pronged approach to target validation is often the most robust.
| Method | Principle | Advantages | Disadvantages |
| Pan-mTOR Inhibitors | ATP-competitive inhibitors that target the kinase domain of both mTORC1 and mTORC2.[16] | Inhibit both mTOR complexes, potentially overcoming Rapamycin resistance.[16] | Can have broader cellular effects and potential for more side effects. |
| Biochemical Assays | In vitro kinase assays to directly measure the kinase activity of mTORC1 or mTORC2.[4] | Direct measurement of enzymatic activity. | May not fully recapitulate the cellular context. |
| Western Blot Analysis | Measures the phosphorylation status of downstream mTORC1 targets like S6K1 and 4E-BP1.[4][16] | Provides a direct readout of mTORC1 activity in cells. | Indirect measure of target engagement. |
Experimental Protocols
CRISPRa Screen for Rapamycin Resistance Genes
Objective: To identify genes that, when activated, confer resistance to Rapamycin.
Methodology:
-
Cell Line Generation: Generate a stable cell line expressing the Synergistic Activation Mediator (SAM) complex.[8]
-
Library Transduction: Introduce a pooled sgRNA library targeting gene promoter regions into the SAM cell line using lentiviral transduction.[8]
-
Drug Selection: Treat the transduced cell population with Rapamycin at a concentration that inhibits the proliferation of control cells. A parallel culture is treated with a vehicle (e.g., DMSO).[8]
-
Genomic DNA Extraction and Sequencing: After a period of selection (e.g., 15-30 days), harvest the cells, extract genomic DNA, and amplify the sgRNA sequences using PCR.[8]
-
Data Analysis: Sequence the amplified sgRNAs and compare their abundance in the Rapamycin-treated versus the vehicle-treated populations. sgRNAs that are enriched in the Rapamycin-treated group target genes that likely confer resistance.[8]
-
Validation: Validate individual hit genes by generating cell lines with single sgRNAs and confirming their resistance to Rapamycin.[8]
shRNA-Mediated Knockdown of mTOR
Objective: To determine the effect of mTOR knockdown on cellular processes and Rapamycin sensitivity.
Methodology:
-
shRNA Vector Transfection: Transfect cells (e.g., PC3 cells) with shRNA constructs targeting mTOR or a non-targeting control shRNA.[11]
-
Stable Cell Line Selection: Select for stably transfected cells using an appropriate selection marker (e.g., puromycin).
-
Knockdown Validation: Confirm the knockdown of the target protein by Western blot analysis.[10]
-
Phenotypic Assays:
-
Proliferation Assay: Treat the knockdown and control cells with Rapamycin and measure cell proliferation over time using a cell counting method or a viability assay (e.g., MTT).[10]
-
Apoptosis Assay: Assess the level of apoptosis in treated cells using an ELISA-based method to detect nucleosomes in the cytoplasm.[10]
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells using flow cytometry.[10]
-
Western Blot Analysis of mTORC1 Substrate Phosphorylation
Objective: To assess the effect of Rapamycin on mTORC1 signaling activity.
Methodology:
-
Cell Culture and Treatment: Culture cells in appropriate media and treat with varying concentrations of Rapamycin or a vehicle control for a specified duration (e.g., 1-24 hours).[16]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated S6K1 (Thr389), total S6K1, phosphorylated 4E-BP1 (Thr37/46), and total 4E-BP1. A loading control like β-actin should also be probed.[16]
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations
Caption: Simplified mTOR signaling pathway showing Rapamycin's inhibition of mTORC1.
Caption: Experimental workflow for a CRISPRa screen to identify Rapamycin resistance genes.
Caption: Logical framework for genetic validation of a drug target.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of mTOR in normal and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. selectscience.net [selectscience.net]
- 7. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pooled genome-wide CRISPR activation screening for rapamycin resistance genes in Drosophila cells | eLife [elifesciences.org]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanistic target of rapamycin small interfering RNA and rapamycin synergistically inhibit tumour growth in a mouse xenograft model of human oesophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Cross-Reactivity of Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rapamycin's kinase selectivity, supported by experimental data and detailed methodologies. Rapamycin is a highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase crucial for regulating cell growth, proliferation, and metabolism.[1][2][3] Understanding its cross-reactivity is paramount for interpreting experimental results and for its therapeutic applications.
Mechanism of Action: A Key to Specificity
Unlike typical ATP-competitive kinase inhibitors that bind directly to the kinase's active site, Rapamycin exhibits a unique mechanism of action. It first forms a high-affinity complex with the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[4][5] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase.[5][6] This ternary complex formation allosterically inhibits the function of one of the two mTOR complexes, mTOR Complex 1 (mTORC1), by blocking substrate access to the catalytic site.[4][7] This indirect and complex-mediated inhibition is a primary reason for Rapamycin's phenomenal specificity and selectivity towards mTOR.[4]
Comparative Kinase Inhibition Profile
Rapamycin's cross-reactivity against other kinases is exceptionally low. In vitro kinase activity assays have demonstrated that most other serine/threonine kinases are largely insensitive to Rapamycin, even at micromolar concentrations.[4] Its primary and most potent activity is against mTOR.
Table 1: Quantitative Kinase Inhibition Data for Rapamycin
| Target Kinase | Potency (IC₅₀ / Kᵢ) | Assay Type | Comments | Reference |
| mTOR | Kᵢ: ~0.2 nM | Biochemical Assay (FKBP1A) | High-affinity interaction within the ternary complex. | [8] |
| mTORC1 | IC₅₀: ~0.05 - 0.1 nM | In-cell assay (S6K phosphorylation) | Potent inhibition of mTORC1 downstream signaling. | [9][10] |
| Other Kinases (Panel) | > 10,000 nM (general) | Biochemical Kinase Assays | Generally considered inactive against other kinases at concentrations that fully inhibit mTOR. | [4] |
| PI3K Family | Insensitive | Biochemical Assays | Despite mTOR being a PI3K-like kinase, Rapamycin does not directly inhibit PI3K isoforms. This contrasts with dual PI3K/mTOR inhibitors. | [11][12][13] |
Note: The high specificity of Rapamycin means that comprehensive cross-reactivity panels often report no significant off-target kinase inhibition at relevant concentrations. The data presented reflects its high on-target potency.
Signaling Pathway Context
Rapamycin's primary effect is the acute inhibition of mTORC1, which in turn downregulates the phosphorylation of its key substrates, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to reduced protein synthesis.[14][15] Chronic or high-dose Rapamycin treatment can also indirectly lead to the inhibition of mTOR Complex 2 (mTORC2) in some cell types, which can affect other pathways, such as AKT phosphorylation at Serine 473.[2] It is important to distinguish these pathway-level effects from direct, off-target kinase inhibition.
Caption: The mTOR signaling pathway, highlighting Rapamycin's specific inhibition of mTORC1.
Experimental Protocols
Protocol 1: Western Blot for mTORC1 Activity
This protocol assesses Rapamycin's effect on the phosphorylation of S6K, a direct downstream target of mTORC1, providing a functional measure of mTORC1 inhibition in cells.
Materials:
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Complete culture medium
-
Rapamycin stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total-S6K, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with desired concentrations of Rapamycin (e.g., 1-100 nM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[5][7]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensity. Normalize the phospho-S6K signal to the total S6K or GAPDH signal to determine the extent of inhibition.[7]
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
This is a high-throughput, TR-FRET-based biochemical assay to quantify inhibitor binding to a kinase, adaptable for assessing Rapamycin cross-reactivity.
Materials:
-
Kinase of interest (e.g., purified mTOR, PI3Kα)
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Rapamycin serial dilutions
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the target kinase, Eu-antibody, tracer, and Rapamycin dilutions in the assay buffer.
-
Assay Reaction:
-
Add the target kinase solution to the wells of the 384-well plate.
-
Add the serial dilutions of Rapamycin.
-
Add the Eu-antibody/tracer mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the Rapamycin concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for Assessing Kinase Inhibitor Specificity
The following diagram illustrates a standard workflow for evaluating the cross-reactivity of a kinase inhibitor like Rapamycin.
Caption: A generalized workflow for kinase inhibitor specificity profiling.
Conclusion
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probe Rapamycin | Chemical Probes Portal [chemicalprobes.org]
- 9. rapamycin.us [rapamycin.us]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Phosphatidylinositol 3-kinase-AKT-mammalian target of rapamycin (PI3K-Akt-mTOR) signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin Induces Mitogen-activated Protein (MAP) Kinase Phosphatase-1 (MKP-1) Expression through Activation of Protein Kinase B and Mitogen-activated Protein Kinase Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Autophagy Induction: A Comparative Guide to Rapamycin and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular recycling process, is a critical target in various therapeutic areas, including neurodegenerative diseases, cancer, and aging. Rapamycin, a well-established mTOR inhibitor, is a widely used tool to induce autophagy in preclinical research. However, a nuanced understanding of its quantitative effects and how it compares to other autophagy inducers is crucial for robust experimental design and interpretation. This guide provides a comparative analysis of rapamycin-induced autophagy, supported by experimental data and detailed protocols for its quantitative assessment.
Comparative Quantitative Analysis of Autophagy Induction
The induction of autophagy is a dynamic process, and its quantification requires careful consideration of the methods used. Here, we compare the quantitative effects of rapamycin with other common autophagy inducers, such as nutrient starvation and other small molecules. The data presented is a synthesis from multiple studies to provide a comparative overview.
| Inducer | Concentration/Condition | Cell Type | Assay | Quantitative Measurement (Fold Change vs. Control) | Reference |
| Rapamycin (Low Dose) | 500 nM | HeLa | mTagRFP-mWasabi-LC3 | Autolysosomes: ~2.5-fold increase | [1] |
| Rapamycin (High Dose) | 30 µM | HeLa | mTagRFP-mWasabi-LC3 | Autophagosomes: ~4-fold increase; Autolysosomes: No significant increase | [1] |
| Rapamycin | 100 nM | Mouse Embryonic Fibroblasts (MEFs) | LC3-II Western Blot (with Bafilomycin A1) | LC3-II/GAPDH ratio: ~3.5-fold increase at 4h | [2] |
| Rapamycin | 200 nM | A549 | LC3-II/LC3-I Western Blot | LC3-II/LC3-I ratio: ~3.5-fold increase | [3] |
| Starvation (EBSS) | 4 hours | H4 cells | mCherry-GFP-LC3 Autophagic Flux | Increased red (autolysosome) and yellow (autophagosome) puncta | [4] |
| Starvation | 2 days | Mouse Skeletal Muscle | LC3-II Western Blot (with Colchicine) | LC3-II levels increased above colchicine alone | [5] |
| Torin 1 | 1 µM | MEFs | LC3-II Western Blot | Stronger induction of LC3-II compared to Rapamycin | [6][7] |
| Spermidine | 20 µM | - | LC3-II Western Blot | Maintained LC3-II levels similar to control | [8] |
Note: The fold changes are approximate and can vary significantly depending on the cell type, experimental conditions, and the specific quantification method used.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the quantitative analysis of autophagy, the following diagrams are provided.
Caption: Rapamycin-induced autophagy signaling pathway.
Caption: Experimental workflow for measuring autophagic flux.
Detailed Experimental Protocols
Accurate and reproducible quantification of autophagy is paramount. The following are detailed protocols for the key assays mentioned in this guide.
LC3 Turnover Assay by Western Blotting
This assay measures the accumulation of LC3-II in the presence of a lysosomal inhibitor to determine autophagic flux.[1][9]
Materials:
-
Cell culture reagents
-
Rapamycin or other autophagy inducers
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide recommended for resolving LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of rapamycin or alternative inducer for the specified duration. For the final 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells. Include vehicle-treated controls with and without the lysosomal inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Quantification: Measure the band intensity of LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay by Western Blotting
This assay measures the degradation of the autophagy substrate p62, which is inversely correlated with autophagic activity.[2][8][10]
Materials:
-
Same as for the LC3 Turnover Assay, but with a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the LC3 turnover assay. Lysosomal inhibitors can be used to confirm that p62 degradation is autophagy-dependent.
-
Cell Lysis and Protein Quantification: Follow the same procedure as above.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel (10-12% acrylamide is suitable).
-
Follow the same Western blotting procedure as above, using a primary antibody against p62.
-
-
Quantification: Measure the band intensity of p62. A decrease in p62 levels upon treatment with an autophagy inducer indicates an increase in autophagic flux.
Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (e.g., mCherry-GFP-LC3)
This fluorescence microscopy-based assay allows for the simultaneous visualization and quantification of autophagosomes and autolysosomes.[4]
Materials:
-
Cells stably or transiently expressing a tandem fluorescent-tagged LC3 construct (e.g., mCherry-GFP-LC3).
-
Fluorescence microscope with appropriate filters for GFP and mCherry.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding and Treatment: Seed cells expressing the tandem LC3 construct on coverslips or in imaging-compatible plates. Treat cells with rapamycin or other inducers as desired.
-
Live-Cell Imaging or Fixation and Staining:
-
For live-cell imaging, acquire images at different time points during the treatment.
-
Alternatively, fix the cells, mount the coverslips, and acquire images.
-
-
Image Acquisition and Analysis:
-
Acquire images in both the green (GFP) and red (mCherry) channels.
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell using image analysis software. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
By employing these robust quantitative methods and understanding the comparative efficacy of different inducers, researchers can gain deeper insights into the intricate process of autophagy and its modulation for therapeutic benefit.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relieving Autophagy and 4EBP1 from Rapamycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of “autophagic flux” in mature skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 7. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Rapamycin's Role in Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the intricate role of rapamycin in modulating cellular senescence. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of the experimental processes.
Rapamycin: A Modulator of Cellular Senescence
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and various pathologies. While numerous stimuli can induce senescence, the macrolide antibiotic rapamycin is distinguished by its role as a potent modulator of this process, primarily through its inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[1] Unlike classic inducers such as doxorubicin or etoposide, which directly cause DNA damage, rapamycin's effect on senescence is often characterized by its ability to suppress the senescence-associated secretory phenotype (SASP) and other markers, rather than initiating the senescent state itself.[2][3] This guide compares the validation of cellular senescence induced by established methods with the modulatory effects of rapamycin.
Comparative Analysis of Senescence Markers
The validation of cellular senescence relies on a multi-marker approach due to the absence of a single, universal biomarker. Here, we compare the expression of key senescence markers in cells induced into senescence by common DNA damaging agents versus those treated with rapamycin.
| Senescence Marker | Doxorubicin-Induced Senescence | Etoposide-Induced Senescence | Rapamycin Treatment |
| SA-β-galactosidase Activity | Significant increase in the percentage of blue-stained senescent cells.[4] | High percentage of SA-β-gal positive cells.[5] | Reduction in the percentage of SA-β-gal positive cells when co-administered with an inducer.[2][6] |
| Ki67 Expression | Marked decrease in the percentage of Ki67-positive (proliferating) cells.[7] | Significant reduction in Ki67-positive cells. | Can lead to a decrease in Ki67 expression due to its anti-proliferative effects, but its primary role in senescence modulation is distinct from proliferation arrest alone. |
| γH2AX Foci Formation | Substantial increase in the number of γH2AX foci, indicating DNA double-strand breaks.[8] | Pronounced increase in γH2AX foci.[5] | Can reduce the levels of DNA damage markers like γH2AX when used to prevent stress-induced senescence.[3] |
Signaling Pathways and Experimental Workflows
To visually delineate the complex processes involved, the following diagrams illustrate the mTOR signaling pathway affected by rapamycin and the experimental workflows for the key validation assays.
Caption: mTOR pathway and rapamycin's inhibitory effect.
Caption: Key senescence validation assay workflows.
Experimental Protocols
Detailed methodologies for the key validation assays are provided below to ensure reproducibility and accuracy.
Senescence-Associated β-galactosidase (SA-β-gal) Staining
This assay detects the activity of β-galactosidase at a suboptimal pH of 6.0, a characteristic of senescent cells.[9][10][11][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix the cells with the fixation solution for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a microscope and quantify the percentage of blue-stained cells.
Ki67 Immunofluorescence Staining
This protocol detects the Ki67 protein, a marker of cellular proliferation, which is absent in senescent (non-proliferating) cells.[13][14][15][16][17]
Materials:
-
PBS
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.25% Triton X-100 in PBS
-
Blocking solution: 1-5% bovine serum albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibody: Rabbit anti-Ki67
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI solution for nuclear counterstaining
Procedure:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with Triton X-100 for 10-15 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
γH2AX Immunofluorescence Staining
This assay is used to detect DNA double-strand breaks by staining for the phosphorylated form of the H2AX histone variant (γH2AX).[18][19][20]
Materials:
-
PBS
-
Fixation solution: 4% PFA in PBS
-
Permeabilization solution: 0.1-0.25% Triton X-100 in PBS
-
Blocking solution: 1-5% BSA or 10% normal goat serum in PBS
-
Primary antibody: Mouse anti-γH2AX (Ser139)
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG
-
DAPI solution
Procedure:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with Triton X-100 for 10-15 minutes.
-
Wash twice with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified.
References
- 1. Rapamycin, proliferation and geroconversion to senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of replicative senescence and doxorubicin-induced premature senescence of vascular smooth muscle cells isolated from human aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spontaneous γH2AX foci in human dermal fibroblasts in relation to proliferation activity and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 10. buckinstitute.org [buckinstitute.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. telomer.com.tr [telomer.com.tr]
- 13. Immunocytochemistry/Immunofluorescence Protocol for Ki67 antibody (NB110-89719): Novus Biologicals [novusbio.com]
- 14. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence staining for Ki67 and quantification. [bio-protocol.org]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals
Disclaimer: The following information provides a general framework for the proper disposal of hazardous chemicals in a laboratory setting. The term "Onetine" is used as a placeholder for a hypothetical hazardous substance. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for specific procedural guidance on any chemical they handle.
This guide is intended to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Essential Safety and Logistical Information
Proper disposal of hazardous chemicals is a critical component of laboratory safety and environmental responsibility. An effective disposal plan minimizes risks to personnel and the environment.[1][2]
Operational Plan:
-
Waste Characterization: Before any handling or disposal, the chemical waste must be properly characterized. A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] This information is readily available in the chemical's SDS.
-
Segregation: Hazardous waste must be segregated from non-hazardous waste. Furthermore, different types of hazardous waste must be stored separately to prevent dangerous chemical reactions.[1]
-
Containment: Use appropriate, clearly labeled, and sealed containers for waste collection. The container material must be compatible with the chemical waste it holds.[1][4]
-
Storage: Store waste in a designated, secure, and well-ventilated area. Secondary containment should be used to prevent the spread of material in case of a leak.[1]
-
Disposal: Hazardous waste must be disposed of through the institution's EHS department or a licensed hazardous waste contractor. Never dispose of hazardous chemicals down the drain or in the regular trash.[1]
Data Presentation: Waste Profile for "this compound"
The following table summarizes hypothetical quantitative data for "this compound" waste, which is essential for its proper management and disposal.
| Parameter | Value | Significance for Disposal |
| EPA Hazardous Waste Code | D002 (Corrosive), D008 (Lead) | Dictates the specific regulatory requirements for disposal. |
| pH | < 2.0 | Highly corrosive. Requires a container resistant to acids. |
| Flashpoint | > 140°F | Not considered flammable by RCRA, but still requires careful handling. |
| LD50 (Oral, Rat) | 50 mg/kg | Highly toxic. Indicates the need for strict personal protective equipment (PPE). |
| Solubility in Water | 10 g/L | Soluble. Spills can easily contaminate water sources. |
Experimental Protocols: Waste Neutralization
In some cases, a chemical treatment process can be used to render a hazardous waste less harmful before disposal. The following is a hypothetical experimental protocol to determine the efficacy of neutralizing "this compound" waste.
Objective: To neutralize the corrosivity of "this compound" waste solution using a 1M sodium hydroxide (NaOH) solution.
Methodology:
-
Preparation: In a chemical fume hood, place 100 mL of "this compound" waste solution in a 250 mL beaker with a magnetic stir bar.
-
Titration: Slowly add 1M NaOH solution to the beaker while continuously monitoring the pH with a calibrated pH meter.
-
Endpoint: Continue adding NaOH until the pH of the solution is between 6.0 and 8.0.
-
Observation: Record the volume of NaOH added and observe any temperature changes or precipitate formation.
-
Analysis: The neutralized solution should be re-analyzed for its hazardous characteristics before it can be considered for a different waste stream. Consult with the EHS department for final approval.
Mandatory Visualizations
Diagram 1: "this compound" Waste Disposal Workflow
Caption: A step-by-step workflow for the proper disposal of "this compound" waste.
Diagram 2: Logical Relationships in Chemical Waste Segregation
Caption: A diagram illustrating the hierarchical segregation of hazardous chemical waste.
References
Personal protective equipment for handling Onetine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Onetine. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and to minimize risks of exposure and contamination.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the potential hazards associated with potent chemical compounds.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Area | Required PPE | Specifications and Use |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Check for perforations or tears before use. Change gloves immediately if contaminated, torn, or after extended use. |
| Eyes | Chemical Splash Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles must provide a complete seal around the eyes to protect from splashes and aerosols. |
| Face | Face Shield | A face shield should be worn in addition to chemical splash goggles, especially when there is a significant risk of splashing, such as during bulk handling or transfers. |
| Body | Chemical-Resistant Laboratory Coat | A disposable, chemical-resistant lab coat is required. It should have long sleeves and a snug fit at the wrists. Do not wear outside of the designated handling area. |
| Respiratory | N95 Respirator or Higher | A properly fitted N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be necessary.[1] |
| Feet | Closed-Toed Shoes | Sturdy, closed-toed shoes are mandatory in the laboratory. Shoe covers should be used when there is a risk of spills. |
II. Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure that the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the N95 respirator, ensuring a proper seal.
-
Put on chemical splash goggles.
-
Wear the face shield over the goggles.
-
Wash hands thoroughly.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves over the first, extending them over the cuffs of the lab coat.
-
-
Handling this compound:
-
All handling of this compound must be conducted within a certified chemical fume hood.
-
Use caution when opening containers to prevent splashing or aerosol generation.
-
Use dedicated glassware and equipment.
-
Avoid direct contact with the substance.
-
-
Doffing PPE:
-
Remove the outer pair of gloves.
-
Remove the face shield.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Remove the chemical splash goggles.
-
Remove the N95 respirator.
-
Wash hands thoroughly with soap and water.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container. Follow all institutional and local regulations for hazardous waste disposal. |
| Contaminated PPE | All disposable PPE (gloves, lab coats, etc.) must be placed in a designated hazardous waste container immediately after use. |
| Contaminated Glassware | Reusable glassware must be decontaminated using an approved method before being washed and reused. Disposable glassware should be disposed of as hazardous waste. |
| Spill Materials | Any materials used to clean up an this compound spill must be disposed of as hazardous chemical waste. |
IV. Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for a typical experiment involving the handling of this compound, from preparation to waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
